Pyrene-PEG2-azide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22N4O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pyrene-1-carboxamide |
InChI |
InChI=1S/C23H22N4O3/c24-27-26-11-13-30-15-14-29-12-10-25-23(28)20-9-7-18-5-4-16-2-1-3-17-6-8-19(20)22(18)21(16)17/h1-9H,10-15H2,(H,25,28) |
InChI Key |
CXNRBKHYGKLDHH-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>96% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pyrene-PEG2-azide |
Origin of Product |
United States |
Foundational & Exploratory
Pyrene-PEG2-azide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Pyrene-PEG2-azide is a versatile, fluorescent chemical probe that serves as a cornerstone in modern bioconjugation and drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and characterization data.
Core Concepts: Structure and Function
This compound, systematically named N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)pyrene-1-carboxamide, is a bifunctional molecule featuring a pyrene moiety and a terminal azide group, connected by a hydrophilic diethylene glycol (PEG2) linker.[1]
-
Pyrene Moiety: A polycyclic aromatic hydrocarbon that exhibits strong intrinsic fluorescence, making it an excellent reporter group for imaging and detection applications.[2] Its excitation and emission spectra are well-characterized, allowing for sensitive detection in various biological assays.
-
PEG2 Linker: The diethylene glycol spacer enhances the aqueous solubility of the molecule, which is crucial for its use in biological systems.[3] The flexibility and length of the PEG linker can also be critical in applications like PROTAC development, where it influences the formation of the ternary complex.[4]
-
Azide Group: This functional group is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This highly efficient and specific reaction allows for the covalent attachment of this compound to molecules containing an alkyne group.
Physicochemical and Spectroscopic Data
The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.
| Identifier | Value |
| IUPAC Name | N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)pyrene-1-carboxamide |
| CAS Number | 2135330-58-2 |
| Chemical Formula | C₂₃H₂₂N₄O₃ |
| Molecular Weight | 402.45 g/mol |
| Exact Mass | 402.1692 |
| Property | Value |
| Appearance | Yellow viscous liquid or solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | Store at -20°C, desiccated and protected from light |
| Spectroscopic Property | Wavelength (nm) |
| Excitation Maximum | ~339 nm |
| Emission Maximum | ~384 nm |
Characterization Data
Precise characterization is essential for ensuring the quality and reliability of this compound in experimental settings.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 403.1765 | Typically reported by suppliers |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly available, experimentally acquired ¹H and ¹³C NMR spectra for this compound are limited, the expected chemical shifts can be predicted based on the structure and data from its precursors, pyrene-1-carboxylic acid and 2-(2-(2-azidoethoxy)ethoxy)ethanamine.
Note: The following are predicted assignments and may vary slightly from experimental data.
¹H NMR (predicted):
-
Pyrene protons: Multiple signals in the aromatic region (~8.0-9.0 ppm).
-
PEG protons: A series of triplets and multiplets in the range of ~3.5-4.0 ppm.
-
Amide proton: A broad singlet or triplet around ~7.0-8.0 ppm.
-
Azide-adjacent protons: A triplet around ~3.4 ppm.
¹³C NMR (predicted):
-
Pyrene carbons: Multiple signals in the aromatic region (~120-135 ppm).
-
Carbonyl carbon: A signal around ~165-170 ppm.
-
PEG carbons: Signals in the range of ~40-70 ppm.
-
Azide-adjacent carbon: A signal around ~50 ppm.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in bioconjugation via click chemistry.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the synthesis of the amino-PEG2-azide linker followed by its coupling with pyrene-1-carboxylic acid.
Step 1: Synthesis of 2-(2-(2-azidoethoxy)ethoxy)ethanamine
This protocol is adapted from established methods for the synthesis of amino-PEG-azide linkers.
Materials:
-
2-[2-(2-Chloroethoxy)ethoxy]ethanamine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-[2-(2-Chloroethoxy)ethoxy]ethanamine and an excess of sodium azide (typically 1.5-3 equivalents) in DMF.
-
Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with deionized water.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-(2-azidoethoxy)ethoxy)ethanamine.
Step 2: Amide Coupling of Pyrene-1-carboxylic Acid and 2-(2-(2-azidoethoxy)ethoxy)ethanamine
This protocol utilizes standard peptide coupling reagents.
Materials:
-
Pyrene-1-carboxylic acid
-
2-(2-(2-azidoethoxy)ethoxy)ethanamine (from Step 1)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve pyrene-1-carboxylic acid, EDC (1.2 eq.), and HOBt (1.2 eq.) in DCM or DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of 2-(2-(2-azidoethoxy)ethoxy)ethanamine (1.0 eq.) and TEA or DIPEA (2-3 eq.) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture if a precipitate (e.g., DCU from DCC) has formed.
-
Dilute the filtrate with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for labeling an alkyne-containing biomolecule with this compound.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Phosphate-buffered saline (PBS) or another suitable aqueous buffer
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions:
-
This compound in DMSO (e.g., 10 mM).
-
Alkyne-modified biomolecule in a suitable buffer.
-
CuSO₄ in deionized water (e.g., 50 mM).
-
Sodium ascorbate in deionized water (e.g., 500 mM, prepare fresh).
-
THPTA or TBTA in DMSO or water (e.g., 100 mM).
-
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a molar excess of this compound (typically 2-10 equivalents).
-
Add the copper-chelating ligand (THPTA or TBTA) to the mixture.
-
Add CuSO₄ to the reaction mixture. The final concentration of copper is typically in the range of 50-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.
-
Incubate the reaction at room temperature for 1-4 hours, or as optimized for the specific biomolecule. The reaction can be protected from light to prevent photobleaching of the pyrene fluorophore.
-
The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.
-
The efficiency of labeling can be assessed by fluorescence spectroscopy or mass spectrometry.
Applications in Research and Drug Development
This compound is a valuable tool in a variety of research areas due to its unique combination of properties.
Bioconjugation and Fluorescent Labeling
The primary application of this compound is the fluorescent labeling of biomolecules. Its azide functionality allows for its specific attachment to alkyne-modified proteins, nucleic acids, lipids, or other molecules of interest. The attached pyrene moiety then serves as a sensitive fluorescent probe for:
-
Fluorescence Microscopy: Visualizing the localization and trafficking of labeled molecules within cells.
-
Flow Cytometry: Quantifying labeled cells or molecules.
-
Fluorescence Resonance Energy Transfer (FRET): Studying molecular interactions and conformational changes.
PROTAC Development
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound can be used as a fluorescent linker in the synthesis of PROTACs. The modular nature of PROTACs allows for the synthesis of a library of compounds with different linkers to optimize degradation efficiency. The use of a fluorescent linker like this compound facilitates the study of PROTAC mechanism of action, including cellular uptake, target engagement, and ternary complex formation.
Signaling Pathways and Experimental Workflows
The primary workflow involving this compound is in the construction and evaluation of PROTACs.
Caption: Workflow for PROTAC synthesis and evaluation using this compound.
This workflow illustrates the synthesis of a fluorescent PROTAC using this compound via click chemistry, followed by its application in cellular assays to determine its efficacy in promoting the degradation of a target protein. The intrinsic fluorescence of the pyrene linker allows for direct measurement of cellular uptake and can be utilized in various biophysical assays to study target engagement.
References
Pyrene-PEG2-Azide: A Comprehensive Technical Guide for Advanced Biological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-PEG2-azide is a versatile bifunctional molecule that integrates the unique photophysical properties of pyrene with the biocompatibility and flexibility of a polyethylene glycol (PEG) linker, terminating in a reactive azide group. This strategic design makes it an invaluable tool in chemical biology, drug delivery, and materials science. The pyrene moiety serves as a sensitive fluorescent probe, whose emission spectrum is highly dependent on its local microenvironment, making it ideal for studying molecular interactions and conformational changes. The hydrophilic PEG linker enhances aqueous solubility and provides a flexible spacer, minimizing steric hindrance in bioconjugation reactions. The terminal azide group enables covalent attachment to a wide array of molecules and biomolecules through highly efficient and specific "click chemistry" reactions. This guide provides an in-depth overview of the chemical properties, experimental applications, and technical protocols for this compound.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research. These properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)pyrene-1-carboxamide | [1][2] |
| Synonyms | This compound | [1][2] |
| CAS Number | 2135330-58-2 | [2] |
| Molecular Formula | C₂₃H₂₂N₄O₃ | |
| Molecular Weight | 402.45 g/mol | |
| Appearance | Solid powder | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF, DCM, and Chloroform. The PEG linker enhances water solubility. | |
| Fluorescence | Excitation: ~343 nm, Emission: ~377 nm and 397 nm (monomer). Sensitive to environment; can form excimers. | |
| Storage Conditions | Store at -20°C for long-term stability, protected from light. Can be shipped at ambient temperature. | |
| Stability | Stable under recommended storage conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents. |
Key Applications in Research and Development
The unique combination of a fluorescent reporter, a flexible linker, and a reactive handle makes this compound a powerful tool for a variety of applications:
-
Bioconjugation and Labeling: The azide group allows for the covalent attachment of the pyrene probe to alkyne-modified biomolecules such as proteins, peptides, nucleic acids, and lipids via click chemistry. This enables the fluorescent labeling and subsequent tracking of these molecules in biological systems.
-
Cellular Imaging: The intrinsic fluorescence of the pyrene moiety allows for the visualization of labeled biomolecules within cells. The sensitivity of pyrene's fluorescence to its environment can provide insights into the local cellular milieu.
-
Studying Molecular Interactions: Pyrene is well-known for its ability to form excimers (excited-state dimers) when two pyrene molecules are in close proximity (~10 Å). This property can be exploited to study protein-protein interactions, protein folding, and lipid-protein interactions by observing the ratio of monomer to excimer fluorescence.
-
PROTACs and Drug Delivery: this compound can be used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins. The PEG linker can also be incorporated into drug delivery systems to improve their solubility and pharmacokinetic properties.
Experimental Protocols
The primary utility of this compound lies in its ability to participate in click chemistry reactions. The two most common types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES).
-
This compound.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Reducing agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Copper-chelating ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS).
-
Degassed buffer.
Procedure:
-
Prepare Protein Solution: Dissolve the alkyne-modified protein in degassed buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution.
-
This compound stock solution (to a final concentration of 2-10 molar excess over the protein).
-
(Optional) Copper-chelating ligand (to a final concentration of 5-fold molar excess over CuSO₄).
-
-
Initiate the Reaction:
-
Add the CuSO₄ stock solution to the reaction mixture (final concentration ~50-100 µM).
-
Immediately add the freshly prepared sodium ascorbate stock solution (final concentration ~1-5 mM).
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Remove the excess reagents and byproducts by size-exclusion chromatography, dialysis, or spin filtration.
-
Characterization: Confirm the labeling efficiency by fluorescence spectroscopy, SDS-PAGE with in-gel fluorescence scanning, or mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the labeling of biomolecules in living cells that have been metabolically engineered to incorporate a strained alkyne (e.g., dibenzocyclooctyne - DBCO).
Materials:
-
Live cells cultured with a strained alkyne-modified metabolic precursor.
-
This compound.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with a strained alkyne-modified metabolic precursor (e.g., an amino acid or sugar analog) for a sufficient time to allow for incorporation into biomolecules.
-
Prepare Labeling Solution: Prepare a stock solution of this compound in DMSO and dilute it in pre-warmed cell culture medium to the desired final concentration (typically 10-50 µM).
-
Labeling:
-
Wash the metabolically labeled cells twice with pre-warmed PBS.
-
Add the this compound labeling solution to the cells.
-
Incubate the cells at 37°C for 30-120 minutes, protected from light.
-
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for pyrene (e.g., DAPI filter set).
Visualizing Experimental Workflows and Pathways
Click Chemistry Reaction Workflow
The following diagram illustrates the general workflow for a bioconjugation experiment using this compound.
Caption: General workflow for bioconjugation using this compound.
Conceptual Signaling Pathway Investigation
This diagram shows a conceptual workflow for using a this compound labeled protein to study a cellular signaling pathway.
Caption: Workflow for studying a signaling pathway with a labeled protein.
Conclusion
This compound is a highly effective and versatile chemical tool for researchers in the life sciences. Its combination of environmentally sensitive fluorescence, biocompatible linker, and reactive azide handle enables a wide range of applications, from the fundamental study of biomolecular interactions to the development of novel therapeutic and diagnostic agents. The detailed protocols and conceptual workflows provided in this guide serve as a starting point for the successful implementation of this compound in advanced research endeavors. As the fields of chemical biology and drug discovery continue to evolve, the utility of well-designed molecular probes like this compound will undoubtedly continue to expand.
References
An In-depth Technical Guide to Pyrene-PEG2-azide: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyrene-PEG2-azide, a fluorescent-labeled polyethylene glycol (PEG) derivative increasingly utilized in biomedical research and drug development. This document details its chemical structure, a plausible synthetic route with experimental protocols, and its key applications, particularly in bioconjugation via "Click Chemistry."
Chemical Structure and Properties
This compound is a bifunctional molecule that incorporates a fluorescent pyrene moiety, a hydrophilic diethylene glycol (PEG2) spacer, and a reactive azide group. The pyrene group serves as a fluorescent reporter, enabling the tracking and visualization of labeled biomolecules. The PEG linker enhances water solubility and provides spatial separation between the pyrene label and the target molecule, minimizing potential steric hindrance.[1][2] The terminal azide group allows for covalent attachment to alkyne-containing molecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "Click Chemistry" reactions.[1][3][4]
The IUPAC name for this compound is N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)pyrene-1-carboxamide. Its structure is characterized by a pyrene core linked to a PEG chain via a stable amide bond, with a terminal azide group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2135330-58-2 | |
| Chemical Formula | C₂₃H₂₂N₄O₃ | |
| Molecular Weight | 402.45 g/mol | |
| Exact Mass | 402.1692 | |
| Appearance | Solid | |
| Purity | >95% (typical) | |
| Solubility | Soluble in Chloroform, DCM | |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment. |
Synthesis of this compound
A plausible and common synthetic strategy for this compound involves a two-step process: the activation of 1-pyrenecarboxylic acid and its subsequent amidation with amino-PEG2-azide.
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Activation of 1-Pyrenecarboxylic Acid
-
Materials: 1-pyrenecarboxylic acid, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), and anhydrous dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1-pyrenecarboxylic acid in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting solution containing the NHS-activated pyrene ester is used directly in the next step without isolation.
-
Step 2: Amidation with Amino-PEG2-Azide
-
Materials: Solution of NHS-activated pyrene ester from Step 1, Amino-PEG2-azide, and N,N-Diisopropylethylamine (DIPEA).
-
Procedure:
-
To the solution of the activated pyrene ester, add Amino-PEG2-azide (1.0 equivalent).
-
Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the product.
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield pure this compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Applications in Research and Drug Development
This compound is a versatile tool for researchers, particularly in the fields of chemical biology and drug delivery. Its primary application lies in its ability to be conjugated to various biomolecules and nanoparticles through "Click Chemistry."
Bioconjugation via Click Chemistry
The azide functionality of this compound allows for its efficient and specific ligation to alkyne-modified biomolecules. This is invaluable for:
-
Labeling and Tracking: Proteins, nucleic acids, and other biomolecules can be fluorescently labeled to study their localization, trafficking, and interactions within cellular systems.
-
Drug Delivery Systems: this compound can be conjugated to drug delivery vehicles such as nanoparticles, liposomes, or polymers. The pyrene moiety can be used to track the biodistribution and cellular uptake of these delivery systems.
-
PROTACs: It serves as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins.
Caption: Workflow for bioconjugation using this compound.
References
An In-depth Technical Guide to Pyrene-PEG2-azide: A Fluorescent Probe for Bioconjugation and Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrene-PEG2-azide is a versatile bifunctional molecule widely utilized in biomedical research and drug development. It integrates the unique environmental sensitivity of the pyrene fluorophore with the biocompatibility and solubility-enhancing properties of a polyethylene glycol (PEG) linker, and the specific reactivity of an azide group for "click" chemistry. This guide details the core mechanism of action of this compound, which is centered on its role as a fluorescent labeling agent for the tracking and analysis of biomolecules. We provide an overview of its chemical properties, detailed experimental protocols for its application in bioconjugation and cellular imaging, and a summary of its photophysical characteristics.
Introduction: The Molecular Architecture and Function of this compound
This compound is a chemical tool, not a therapeutic agent with a mechanism of action in the traditional sense of drug-target interaction that modulates a signaling pathway. Its function is to be covalently attached to a molecule of interest, thereby rendering it fluorescent for visualization and tracking. The molecule's utility is derived from its three key components:
-
Pyrene: A polycyclic aromatic hydrocarbon that serves as a fluorescent reporter. Its emission spectrum is highly sensitive to the local microenvironment, making it a valuable probe for studying molecular interactions and conformational changes.[1] Pyrene exhibits a long fluorescence lifetime and can form "excimers" (excited-state dimers) when two pyrene molecules are in close proximity, resulting in a distinct, red-shifted emission that can be used to monitor processes like protein oligomerization or lipid bilayer dynamics.
-
PEG2 (Polyethylene Glycol Linker): A short, hydrophilic two-unit polyethylene glycol spacer. The PEG linker enhances the water solubility of the often-hydrophobic pyrene moiety, which is crucial for applications in aqueous biological systems.[2] It also provides a flexible spacer between the pyrene and the target molecule, minimizing potential steric hindrance and preserving the biological activity of the conjugated molecule.
-
Azide Group (-N3): This functional group is the reactive handle for covalent conjugation. The azide group readily participates in highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with alkyne-functionalized molecules.[3] This allows for the precise and stable labeling of a wide range of biomolecules, including proteins, peptides, nucleic acids, and small molecule drugs.
Core Application: Fluorescent Labeling via Click Chemistry
The primary "mechanism of action" for this compound is its application in fluorescently labeling target molecules through a copper-catalyzed click reaction. This process involves the formation of a stable triazole ring, covalently linking the pyrene-PEG moiety to an alkyne-containing target molecule.
References
Understanding the Hydrophilicity of Pyrene-PEG2-Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hydrophilicity of Pyrene-PEG2-azide, a fluorescent labeling reagent increasingly utilized in biomedical research and drug development. Understanding the hydrophilic nature imparted by the polyethylene glycol (PEG) linker is crucial for its effective application in aqueous environments for bioconjugation, imaging, and targeted drug delivery.
Core Concepts: The Interplay of a Hydrophobic Core and a Hydrophilic Linker
This compound is an amphiphilic molecule composed of two key functional domains: a hydrophobic polycyclic aromatic hydrocarbon (pyrene) and a hydrophilic short-chain polyethylene glycol (PEG) linker. The pyrene moiety is a well-known fluorescent probe, but it is inherently hydrophobic with a high octanol-water partition coefficient (LogP)[1][2][3]. This lipophilicity can lead to poor solubility in aqueous buffers, aggregation, and non-specific binding to hydrophobic surfaces, limiting its utility in biological systems.
To counteract this, a diethylene glycol (PEG2) linker is incorporated. PEG is a highly biocompatible and hydrophilic polymer known to enhance the water solubility and stability of conjugated molecules[4][5]. The PEG linker in this compound acts as a "hydrophilicity reservoir," effectively shielding the hydrophobic pyrene core and rendering the entire molecule more soluble and stable in aqueous solutions. This enhanced water solubility is a critical feature that facilitates its use in "click chemistry" reactions for labeling biomolecules such as proteins, peptides, and nucleic acids in their native aqueous environments.
Quantitative Data Summary
| Property | Component/Molecule | Value/Description | Reference |
| LogP (Octanol/Water Partition Coefficient) | Pyrene | High (experimentally determined values for similar PAHs range from 6.44 to 7.71) | |
| Aqueous Solubility | Pyrene | Insoluble | |
| Aqueous Solubility | Pyrene-PEG-Amine/COOH | Soluble in water and aqueous buffer | |
| Solubility in Organic Solvents | This compound | Soluble in DMSO, DMF, DCM | BroadPharm Product Page |
| Function of PEG Linker | PEG (Polyethylene Glycol) | Enhances water solubility, stability, and biocompatibility; reduces aggregation. |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
This protocol outlines a general procedure for labeling an alkyne-containing biomolecule with this compound.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Degassed, deionized water or appropriate aqueous buffer (e.g., PBS)
-
Organic solvent for dissolving this compound (e.g., DMSO or DMF)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare a stock solution of the alkyne-modified biomolecule in a suitable aqueous buffer.
-
Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and the copper ligand (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in buffer.
-
Add the this compound stock solution to achieve the desired molar excess (typically 2-10 fold excess over the biomolecule).
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO4 solution to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 0.1 to 1 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as fluorescence spectroscopy or mass spectrometry to determine the extent of labeling.
-
-
Purification:
-
Upon completion, remove the excess reagents and copper catalyst from the labeled biomolecule using an appropriate purification method such as size exclusion chromatography, dialysis, or spin filtration.
-
Conceptual Protocol for Determining the Octanol-Water Partition Coefficient (LogP)
This protocol provides a conceptual framework for experimentally determining the LogP of this compound, a key indicator of its hydrophilicity/lipophilicity.
Principle:
The shake-flask method is a standard technique to determine the LogP of a compound. It involves measuring the concentration of the solute in two immiscible phases, n-octanol and water, after they have reached equilibrium.
Materials:
-
This compound
-
n-Octanol (reagent grade)
-
Water (HPLC grade)
-
Separatory funnel
-
UV-Vis spectrophotometer or fluorescence spectrophotometer
-
Vortex mixer or shaker
Procedure:
-
Phase Saturation:
-
Mix equal volumes of n-octanol and water in a separatory funnel and shake vigorously for several hours to ensure mutual saturation.
-
Allow the phases to separate completely.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the water-saturated n-octanol phase at a known concentration.
-
-
Partitioning:
-
Add a known volume of the this compound stock solution to a separatory funnel containing a known volume of the n-octanol-saturated water phase.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the solute between the two phases.
-
Allow the phases to separate completely.
-
-
Concentration Measurement:
-
Carefully separate the n-octanol and aqueous phases.
-
Measure the concentration of this compound in each phase using a suitable analytical technique. Given its fluorescent nature, fluorescence spectroscopy would be a highly sensitive method. A standard curve in each phase should be prepared to accurately quantify the concentration.
-
-
LogP Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient: LogP = log10([Concentration in Octanol] / [Concentration in Water]).
-
Visualizations
References
- 1. Dibenzo(a,l)pyrene | C24H14 | CID 9119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzo(E)Pyrene | C20H12 | CID 9128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzo[a]pyrene (CAS 50-32-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
The Versatility of Pyrene Fluorescence: An In-depth Technical Guide for Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Pyrene, a polycyclic aromatic hydrocarbon, has long been a workhorse in the field of fluorescence spectroscopy. Its unique photophysical properties, particularly its sensitivity to the local microenvironment and its ability to form an excited-state dimer (excimer), make it an invaluable tool for probing a wide array of biological phenomena. This technical guide provides a comprehensive overview of the core applications of pyrene fluorescence in biology, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Fundamental Principles of Pyrene Fluorescence
The utility of pyrene as a biological probe stems from two key fluorescence characteristics: the monomer emission's sensitivity to solvent polarity and the formation of a distinct excimer fluorescence signal upon spatial proximity of two pyrene molecules.
1.1. Monomer Emission and the "Py" Value: A Reporter of Microenvironment Polarity
The fluorescence emission spectrum of a pyrene monomer exhibits a characteristic fine structure with five distinct vibronic bands. The relative intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~383 nm) is highly sensitive to the polarity of the pyrene's immediate surroundings.[1] This intensity ratio, known as the Py value (I1/I3) , is a powerful indicator of the hydrophobicity of the probe's microenvironment. In nonpolar, hydrophobic environments, the I3 peak is more intense, resulting in a lower Py value. Conversely, in polar, hydrophilic environments, the I1 peak dominates, leading to a higher Py value. This property is extensively used to study protein folding, membrane-protein interactions, and the formation of hydrophobic pockets in biomolecules.[2][3]
1.2. Excimer Fluorescence: A Molecular Ruler for Proximity Sensing
When two pyrene molecules are in close proximity (approximately 3-10 Å) and one is in an excited state, they can form a transient excited-state dimer known as an excimer .[1][3] The excimer has a distinct, broad, and red-shifted fluorescence emission centered at around 470-500 nm, which is easily distinguishable from the structured monomer emission in the 370-400 nm range. The ratio of the excimer fluorescence intensity (IE) to the monomer fluorescence intensity (IM), often denoted as the E/M ratio , provides a quantitative measure of the proximity of the two pyrene moieties. This "molecular ruler" capability is widely exploited to study protein conformational changes, protein-protein interactions, lipid membrane dynamics, and nucleic acid hybridization.
Applications in Protein Science
Pyrene fluorescence is a powerful tool for elucidating protein structure, dynamics, and interactions. Pyrene can be covalently attached to specific sites on a protein, most commonly to the sulfhydryl group of cysteine residues using reagents like pyrene maleimide.
2.1. Probing Protein Conformation and Dynamics
By introducing two pyrene labels at specific locations within a protein, changes in the protein's conformation can be monitored by observing changes in the E/M ratio. An increase in the E/M ratio indicates that the two labeled sites have moved closer together, while a decrease suggests they have moved apart. This approach has been instrumental in studying protein folding and unfolding, domain movements, and ligand-induced conformational changes.
Table 1: Quantitative Analysis of Protein Conformational Changes using Pyrene Excimer Fluorescence
| Biological System | Labeled Sites | Observed Change | E/M Ratio Change | Reference |
| Apolipoprotein E (ApoE) C-terminal domain | Cys223 and Cys255 | Intermolecular helix-helix contact | High excimer intensity observed | |
| E. coli lactose permease | Cys residues in transmembrane helices | Ligand-induced conformational change | Decrease in excimer quenching | |
| Myosin subfragment-1 (S-1) | Labeled ATP/ADP | Nucleotide binding and hydrolysis | ~70% fluorescence quenching upon Pyr-ADP binding |
2.2. Investigating Protein-Protein Interactions and Oligomerization
Pyrene excimer fluorescence can be used to monitor the association of proteins. If two different proteins, each labeled with a single pyrene molecule, interact, an increase in the E/M ratio will be observed as the pyrenes are brought into proximity. This method is valuable for studying protein dimerization, oligomerization, and the assembly of protein complexes.
Caption: Workflow for studying protein conformation using pyrene maleimide labeling.
Elucidating Lipid Membrane Properties and Processes
Pyrene-labeled lipids are powerful probes for investigating the structure and dynamics of biological membranes. The hydrophobic pyrene moiety readily inserts into the lipid bilayer, and its fluorescence properties report on the local lipid environment.
3.1. Monitoring Membrane Fluidity and Phase Transitions
The rate of pyrene excimer formation in a lipid membrane is dependent on the lateral diffusion of the pyrene-labeled lipids. In more fluid membranes, lipids diffuse faster, leading to more frequent encounters and a higher E/M ratio. This principle is used to measure membrane fluidity and to detect lipid phase transitions.
3.2. Studying Membrane Fusion and Fission
Membrane fusion can be monitored by observing the dilution of pyrene-labeled lipids. When vesicles containing a high concentration of pyrene-labeled lipids (high E/M ratio) fuse with unlabeled vesicles, the probes become diluted in the fused membrane, resulting in a decrease in the E/M ratio. This assay provides a powerful tool for studying the mechanisms of viral entry, exocytosis, and other membrane fusion events.
Table 2: Quantitative Data from Pyrene-Based Membrane Fusion Assays
| System | Labeled Component | Event | Observation | Reference |
| Vesicular Stomatitis Virus (VSV) | Viral membrane phospholipids | Fusion with liposomes at low pH | Increase in monomer-to-excimer ratio | |
| Model Liposomes | Phosphatidylethanolamine | Probe dilution upon fusion | Decrease in excimer emission |
Applications in Nucleic Acid Research
Pyrene-modified oligonucleotides have emerged as versatile tools for sensing and studying nucleic acids. Pyrene can be incorporated into the oligonucleotide backbone or attached to the nucleobase or terminus.
4.1. DNA and RNA Hybridization Assays
The fluorescence of a pyrene-labeled oligonucleotide is often quenched in the single-stranded state due to interactions with the nucleobases. Upon hybridization to a complementary target strand, the pyrene moiety is moved into a more rigid and less quenching environment, leading to an increase in fluorescence. Furthermore, if two probes labeled with pyrene are designed to bind to adjacent sites on a target nucleic acid, hybridization brings the two pyrenes into close proximity, resulting in the appearance of excimer fluorescence. This provides a highly specific and sensitive method for detecting specific DNA or RNA sequences.
Table 3: Pyrene Fluorescence in Nucleic Acid Hybridization
| Probe System | Target | Signal Change | E/M Ratio | Reference |
| Two 16-mer probes with terminal pyrene | 32-mer DNA | Excimer formation upon hybridization | Significant increase | |
| Dual pyrene-labeled molecular beacon | Target DNA | Excimer emission upon hybridization | Substantial increase | |
| Pyrene-modified PNA | Complementary DNA | Sequence-specific excimer formation | High mismatch selectivity |
Caption: Detection of nucleic acids using two pyrene-labeled probes.
Sensing and Imaging in Cellular Systems
The sensitivity of pyrene fluorescence to its local environment makes it an excellent scaffold for the development of fluorescent sensors for various analytes and for cellular imaging applications.
5.1. Ratiometric Sensing of Ions and Small Molecules
Pyrene-based probes have been designed to detect a variety of ions and small molecules, including protons (pH), metal ions, and ATP. These sensors often operate on a ratiometric principle, where the binding of the analyte induces a change in the E/M ratio or a shift in the monomer emission spectrum, providing a quantitative and robust readout that is less susceptible to variations in probe concentration or excitation intensity.
5.2. Bioimaging and Drug Delivery
Pyrene's high fluorescence quantum yield and photostability make it suitable for cellular imaging. Pyrene-labeled molecules can be used to visualize the localization and trafficking of proteins, lipids, and drugs within cells. In the context of drug delivery, pyrene fluorescence can be used to monitor the encapsulation and release of drugs from nanocarriers. For instance, the dequenching of pyrene fluorescence can signal the release of a drug from a carrier system.
Experimental Protocols
6.1. Protocol for Labeling Proteins with Pyrene Maleimide
This protocol provides a general guideline for labeling cysteine residues in proteins with N-(1-pyrene)maleimide.
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
N-(1-pyrene)maleimide (in a fresh, anhydrous solvent like DMF or DMSO)
-
Reducing agent (e.g., TCEP or DTT)
-
Degassed reaction buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.5)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-5 mg/mL.
-
Reduction of Disulfides (Optional but recommended): If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the pyrene maleimide solution to the protein solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C in the dark.
-
Quenching the Reaction: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with the excess pyrene maleimide.
-
Purification: Remove the unreacted pyrene maleimide and the quenching agent by size-exclusion chromatography. The labeled protein will typically elute in the void volume or early fractions.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the pyrene (at ~344 nm).
6.2. Protocol for Fluorescence Spectroscopy Measurements
Instrumentation:
-
A spectrofluorometer equipped with a thermostatted cuvette holder.
Procedure:
-
Sample Preparation: Prepare the pyrene-labeled sample in a suitable buffer at a concentration that gives a fluorescence signal in the linear range of the detector.
-
Instrument Settings:
-
Excitation Wavelength: Typically 344 nm for pyrene.
-
Emission Scan Range: 350 nm to 600 nm to capture both monomer and excimer fluorescence.
-
Slit Widths: Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio while minimizing photobleaching.
-
-
Data Acquisition: Record the fluorescence emission spectrum. For kinetic measurements, monitor the fluorescence intensity at the monomer and excimer emission maxima over time.
-
Data Analysis: Calculate the Py value (I1/I3) or the E/M ratio (IE/IM) from the corrected emission spectrum.
Signaling Pathway and Workflow Diagrams
7.1. Monitoring Kinase Activity
Pyrene-based probes can be designed to monitor the activity of kinases, which are key enzymes in cellular signaling pathways. For example, a pyrene-DPA-Zn2+ complex can differentiate between ATP and ADP, allowing for the real-time monitoring of phosphorylation events.
Caption: Monitoring kinase activity through ATP-to-ADP conversion.
7.2. Monitoring GTPase Activity
The activity of small GTPases, which act as molecular switches in numerous signaling pathways, can also be monitored using fluorescent nucleotide analogs. While not directly using pyrene's excimer properties, the principles of fluorescence detection are similar. Fluorescently labeled GTP analogs can be used to measure the rates of GTP hydrolysis by GTPases and the effects of regulatory proteins like GAPs and GEFs.
Caption: The GTPase cycle and points of regulation.
Conclusion
Pyrene fluorescence offers a remarkably versatile and powerful platform for investigating a wide range of biological questions. From probing the subtle conformational changes in a single protein to monitoring the dynamic fusion of cellular membranes, the unique photophysical properties of pyrene provide researchers with a sensitive and quantitative tool. The ability to tailor pyrene-based probes for specific applications, coupled with advancements in fluorescence microscopy and spectroscopy, ensures that pyrene will remain an indispensable fluorophore in the biologist's toolkit for years to come. This guide provides a foundational understanding of the principles and applications of pyrene fluorescence, empowering researchers to design and execute experiments that will further unravel the complexities of biological systems.
References
Pyrene-PEG2-Azide in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The rational design of these heterobifunctional molecules hinges on the careful selection of a warhead for the target protein, an E3 ligase ligand, and a connecting linker. This technical guide focuses on the application of Pyrene-PEG2-azide as a versatile linker component in the development of PROTACs. We will delve into its synthesis, its role in PROTAC construction via click chemistry, and the functional implications of the pyrene and PEG moieties. While the pyrene group offers intriguing possibilities for monitoring PROTAC activity through its fluorescent properties, its role as a direct E3 ligase ligand remains speculative. This guide provides detailed experimental protocols and conceptual frameworks to aid researchers in leveraging this compound for the next generation of targeted protein degraders.
Introduction to PROTAC Technology
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. A typical PROTAC consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2][3]
The Role of this compound in PROTAC Synthesis
This compound is a functionalized linker that offers several advantages for PROTAC development.[4] It incorporates a pyrene moiety, a short polyethylene glycol (PEG) spacer, and a terminal azide group. The azide group is particularly useful as it allows for the facile and efficient conjugation to an alkyne-modified warhead or E3 ligase ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". This modular approach simplifies the synthesis of PROTAC libraries with varying components.
The Pyrene Moiety: A Fluorescent Probe
The pyrene group is a well-known polycyclic aromatic hydrocarbon with distinct fluorescent properties. Its emission spectrum is sensitive to the local microenvironment, making it a valuable tool for studying molecular interactions. In the context of PROTACs, the pyrene moiety can potentially be used to:
-
Monitor ternary complex formation: Changes in the fluorescence of pyrene upon binding to the POI and E3 ligase could provide insights into the kinetics and thermodynamics of ternary complex formation. Techniques such as Fluorescence Resonance Energy Transfer (FRET) and fluorescence polarization could be employed for this purpose.
-
Cellular imaging: The inherent fluorescence of pyrene allows for the visualization of PROTAC distribution and localization within cells using fluorescence microscopy.
It has been hypothesized that the pyrene moiety could act as a ligand for the Von Hippel-Lindau (VHL) E3 ligase. However, there is currently no direct scientific evidence in the reviewed literature to support this claim. The established ligands for VHL are well-documented and do not typically include pyrene-based structures. Therefore, the primary and validated function of the pyrene group in this context is as a fluorescent reporter.
The PEG Linker: Enhancing Physicochemical Properties
The short di-ethylene glycol (PEG2) spacer in this compound contributes to the overall physicochemical properties of the resulting PROTAC. PEG linkers are known to improve the solubility and cell permeability of PROTACs, which are often large molecules with poor pharmacokinetic profiles. The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency (DC50) and maximal degradation (Dmax).
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from a commercially available Pyrene-PEG2-alcohol precursor in a two-step process involving mesylation followed by azidation.
Step 1: Mesylation of Pyrene-PEG2-OH
-
Dissolve Pyrene-PEG2-OH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Pyrene-PEG2-OMs.
-
The crude product may be used directly in the next step or purified by column chromatography on silica gel.
Step 2: Azidation of Pyrene-PEG2-OMs
-
Dissolve the crude Pyrene-PEG2-OMs (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Synthesis of a PROTAC using this compound via CuAAC
This protocol describes the conjugation of this compound to an alkyne-functionalized warhead targeting a protein of interest. A similar strategy can be used to conjugate it to an alkyne-functionalized E3 ligase ligand.
-
Dissolve the alkyne-functionalized warhead (1 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared solution of sodium ascorbate (0.5 equivalents in water).
-
Add copper(II) sulfate pentahydrate (0.1 equivalents in water).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC to yield the final product.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
Data Presentation
As of the latest literature review, there are no specific published examples of PROTACs utilizing this compound as the linker. Therefore, no quantitative data for DC50 and Dmax values can be provided in a structured table at this time. Researchers are encouraged to report these values upon successful synthesis and evaluation of this compound-containing PROTACs to contribute to the collective knowledge in the field.
Visualization of Key Processes
To aid in the conceptual understanding of PROTAC development and mechanism, the following diagrams illustrate the general structure of a PROTAC and its mechanism of action.
Conclusion
This compound represents a promising and versatile linker for the development of novel PROTACs. Its azide functionality allows for straightforward and modular synthesis via click chemistry, while the PEG component can enhance the physicochemical properties of the final molecule. The pyrene moiety offers the exciting possibility of using its fluorescent properties to study the intricate mechanism of PROTAC action, including the formation of the crucial ternary complex, and to visualize the PROTAC within the cellular environment. While the direct role of pyrene as a VHL ligand is not supported by current evidence, its utility as a fluorescent probe adds a valuable dimension to the PROTAC design toolkit. Further research and publication of data on PROTACs incorporating this compound will be invaluable to fully realize its potential in the field of targeted protein degradation.
References
The Pivotal Role of the PEG Linker in Pyrene-PEG2-azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrene-PEG2-azide is a heterobifunctional molecule that integrates the unique fluorescent properties of pyrene with the versatile reactivity of an azide group, all connected by a diethylene glycol (PEG2) linker. This guide delves into the critical role of the PEG2 linker, elucidating its impact on the molecule's physicochemical properties and its utility in bioconjugation and drug development. We will explore the synergistic functions of the pyrene fluorophore, the azide handle for "click" chemistry, and the central PEG2 spacer, providing detailed experimental protocols and quantitative data to support its application in advanced research.
Introduction: A Tripartite Molecular Architecture
This compound is comprised of three key functional moieties:
-
Pyrene: A polycyclic aromatic hydrocarbon that serves as a sensitive fluorescent probe. Its emission spectrum is highly dependent on the polarity of its microenvironment, and it can form excimers (excited-state dimers) when two pyrene molecules are in close proximity (~10 Å), resulting in a distinct, longer-wavelength emission.[1] This property is invaluable for studying molecular interactions, protein conformation, and membrane dynamics.[1]
-
Azide Group (-N₃): A highly selective and stable functional group that is a cornerstone of "click chemistry."[2] It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form a stable triazole linkage with alkyne-modified molecules.[2][3] This bioorthogonal reactivity allows for the specific and efficient labeling of biomolecules in complex biological systems.
-
PEG2 Linker (-CH₂CH₂OCH₂CH₂O-): A short, hydrophilic polyethylene glycol spacer that covalently connects the pyrene fluorophore to the azide group. This linker is not merely a passive connector but plays a crucial role in modulating the overall properties of the molecule.
This guide will focus on the multifaceted contributions of the PEG2 linker to the functionality of this compound.
The Core Function of the PEG2 Linker
The diethylene glycol linker in this compound imparts several advantageous properties that are critical for its application in biological research and drug development.
Enhanced Solubility
One of the most significant contributions of the PEG linker is the enhancement of aqueous solubility. The pyrene moiety is inherently hydrophobic, which can lead to aggregation and limited bioavailability in aqueous biological environments. The hydrophilic ethylene oxide units of the PEG linker improve the overall water solubility of the conjugate, facilitating its handling and use in physiological buffers.
Reduced Steric Hindrance
The PEG linker acts as a flexible spacer, physically separating the bulky pyrene group from the reactive azide terminus. This spatial separation minimizes steric hindrance, allowing for more efficient access of the azide group to its alkyne binding partner during click chemistry reactions. This can lead to improved reaction kinetics and higher conjugation yields.
Improved Biocompatibility and Reduced Immunogenicity
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to reduce the immunogenicity of therapeutic molecules and improve their pharmacokinetic profiles. While the PEG2 linker in this compound is short, it contributes to the overall hydrophilicity and can help to shield the potentially immunogenic pyrene core from the host immune system.
Modulation of Fluorescent Properties
The PEG linker can influence the local microenvironment of the pyrene fluorophore. By preventing aggregation of the hydrophobic pyrene units in aqueous solutions, the PEG linker helps to maintain the monomeric fluorescence emission of pyrene. This is crucial for applications where the distinct monomer and excimer fluorescence signals are used to probe molecular interactions.
Quantitative Data and Physicochemical Properties
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₂N₄O₃ | |
| Molecular Weight | 402.45 g/mol | |
| CAS Number | 2135330-58-2 | |
| Excitation Maxima (λex) | 313, 326, 343 nm | |
| Emission Maxima (λem) | 377, 397 nm | |
| Solubility | DMSO, DMF, DCM | |
| Purity | >96% |
Table 2: Typical Reaction Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Condition |
| Solvent | Aqueous buffer (e.g., PBS), DMSO, DMF, or mixtures |
| Temperature | Room Temperature |
| pH Range | 4 - 11 |
| Catalyst | Copper(II) Sulfate (CuSO₄) with a reducing agent (e.g., Sodium Ascorbate) |
| Ligand (optional but recommended) | THPTA, BTTAA |
| Reactant Ratio (Azide:Alkyne) | 1:1 to 1:1.5 |
| Reaction Time | 0.5 - 12 hours |
Experimental Protocols
General Protocol for Labeling an Alkyne-Modified Peptide with this compound via CuAAC
This protocol outlines a general procedure for the copper-catalyzed click chemistry reaction to conjugate this compound to a peptide containing an alkyne group (e.g., propargylglycine).
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving this compound)
-
Purification system (e.g., HPLC or dialysis)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the alkyne-modified peptide in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Set up the Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-modified peptide solution and a 1.5-fold molar excess of the this compound stock solution.
-
Add the THPTA ligand to the reaction mixture to a final concentration of 5 times the copper concentration.
-
Add CuSO₄ to the reaction mixture to a final concentration of 50-100 µM.
-
-
Initiate the Reaction:
-
Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.
-
Gently vortex the mixture to ensure homogeneity.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine completion.
-
-
Purification:
-
Upon completion, purify the pyrene-labeled peptide from excess reagents and catalyst using reverse-phase HPLC or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product by mass spectrometry and measure the fluorescence spectrum to verify the presence of the pyrene label.
-
Visualizing the Workflow and Logic
Molecular Structure of this compound
Caption: Molecular components of this compound.
Bioconjugation Workflow via Click Chemistry
Caption: Experimental workflow for bioconjugation.
Signaling Pathway of Click Chemistry (CuAAC)
Caption: Simplified CuAAC reaction pathway.
Conclusion
The PEG2 linker in this compound is an essential component that significantly enhances the molecule's utility for researchers in life sciences and drug development. Its ability to improve aqueous solubility, reduce steric hindrance, and potentially increase biocompatibility makes this compound a robust tool for fluorescently labeling a wide array of biomolecules through the highly efficient and specific click chemistry reaction. This guide has provided a comprehensive overview of the role of the PEG linker, supported by available quantitative data and detailed experimental protocols, to facilitate its effective application in the laboratory. The synergistic design of this tripartite molecule opens up numerous possibilities for probing biological systems and constructing novel bioconjugates for therapeutic and diagnostic purposes.
References
azide functional group for click chemistry
An In-depth Technical Guide to the Azide Functional Group for Click Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the "Click"
In the quest for efficient and reliable chemical synthesis, the concept of "click chemistry," first fully described by K. Barry Sharpless in 2001, has become a cornerstone technology.[][2] It champions a suite of reactions that are high-yielding, wide in scope, create easily removable byproducts, are stereospecific, and can be conducted under simple, often benign, conditions.[3][4] At the heart of the most prominent click reactions is the azide functional group (-N₃), a small, energetic, and uniquely reactive moiety.
The azide group is a linear, 1,3-dipolar functional group that is remarkably stable and bioorthogonal, meaning it is largely unreactive with the vast majority of functional groups found in biological systems. This unique combination of stability and controlled reactivity makes it an indispensable tool for selectively joining molecules in complex environments, from drug discovery pipelines to living cells. This guide provides a comprehensive technical overview of the azide's role in click chemistry, focusing on reaction mechanisms, quantitative data, practical applications, and detailed experimental protocols.
Core Principles: Azide-Alkyne Cycloaddition Reactions
The most powerful application of the azide group in click chemistry is its [3+2] cycloaddition reaction with an alkyne to form a stable, aromatic triazole ring. This transformation has several key variations, each with distinct advantages.
The Huisgen 1,3-Dipolar Cycloaddition (Thermal)
The parent reaction, first extensively studied by Rolf Huisgen, is a thermal cycloaddition between an azide and an alkyne. However, this uncatalyzed reaction has significant drawbacks; it requires high temperatures and long reaction times, and it often produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, making it unsuitable for applications requiring high specificity.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) was a revolutionary step that transformed the Huisgen cycloaddition into a true "click" reaction. Often called the "cream of the crop" of click chemistry, CuAAC features an incredible rate acceleration of 10⁷ to 10⁸ compared to the thermal reaction.
The reaction proceeds under mild conditions, including at room temperature and in aqueous solutions over a wide pH range (4-12), and is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise process, culminating in the stable triazole product. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cytotoxicity associated with the copper catalyst, which can be a limitation for studies in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a metal-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN). The inherent ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly with an azide at physiological temperatures without any catalyst. SPAAC is highly bioorthogonal and has become the gold standard for labeling and imaging biomolecules in their native environment.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For applications where the 1,5-disubstituted triazole is desired, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary, highly regioselective method. Unlike CuAAC, the RuAAC mechanism is believed to proceed via an oxidative coupling pathway that forms a six-membered ruthenacycle intermediate, leading to the alternative regioisomer. A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, offering broader substrate scope.
Quantitative Data Summary
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against the requirement for biocompatibility.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Requirement | Copper(I) salt (e.g., CuSO₄ with a reducing agent) | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to copper; requires ligands (e.g., THPTA) for in vivo applications to minimize toxicity. | Excellent; widely used for live-cell and in vivo studies. |
| Regioselectivity | Exclusively 1,4-disubstituted triazole. | Mixture of regioisomers, but often inconsequential for linker applications. |
| Second-Order Rate Constant (k₂) | Generally faster: 1 - 100 M⁻¹s⁻¹ | Slower, dependent on cyclooctyne: 10⁻³ - 1 M⁻¹s⁻¹ (e.g., BCN: ~0.1 M⁻¹s⁻¹, DBCO: ~0.3 M⁻¹s⁻¹) |
| Typical Reactants | Terminal alkynes are highly reactive; internal alkynes react much slower. | Azides and strained cyclooctynes (e.g., DBCO, BCN, DIBO). |
| Typical Reaction Time | 1 - 12 hours. | 30 minutes - 12 hours. |
| Typical Yield | High (70 - 95%+). | Very high (80 - 99%). |
Synthesis and Safe Handling of Azides
While azides are powerful reagents, they must be handled with care due to their potential toxicity and explosive nature.
Synthesis of Organic Azides
-
Alkyl Azides : Commonly prepared via nucleophilic substitution of an alkyl halide or sulfonate with an azide salt like sodium azide (NaN₃).
-
Aryl Azides : Typically synthesized from aryl amines by converting the amine to a diazonium salt, which is then displaced by an azide ion.
Safety Protocols and Hazard Management
Organic azides are energetic compounds, and low-molecular-weight azides can be explosive. The following safety precautions are mandatory.
| Hazard Category | Guideline and Precaution |
| Explosive Potential | Rule of Six : A molecule should have at least six carbon atoms for each azide group to be considered relatively safe. Carbon/Nitrogen Ratio : The number of nitrogen atoms should not exceed the number of carbon atoms. Small organic azides (e.g., azidomethane) are dangerously explosive. |
| Handling | Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. Use plastic or ceramic spatulas; never use metal spatulas , as they can form shock-sensitive heavy metal azides. Conduct reactions behind a blast shield. |
| Reaction Conditions | Do not use chlorinated solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane. Avoid mixing azides with strong acids, which can form the highly toxic and explosive hydrazoic acid. |
| Purification & Storage | Never purify organic azides by distillation or rotary evaporation , as this can lead to explosive decomposition. Purification should be limited to extraction, precipitation, or careful column chromatography for more stable azides. Store all organic azides in the dark and at low temperatures (-18°C is recommended). |
| Waste Disposal | Azide waste must be collected in a separate, clearly labeled container and kept away from acids and metals. |
Visualizing Click Chemistry Mechanisms and Workflows
Caption: Figure 1. Comparison of Azide-Alkyne Cycloaddition Pathways.
Applications in Drug Development and Chemical Biology
Click chemistry's efficiency and bioorthogonality have made it an invaluable tool across the life sciences.
-
Drug Discovery : The modular nature of click chemistry is ideal for rapidly synthesizing large compound libraries for high-throughput screening. It is also a cornerstone of fragment-based drug discovery (FBDD), where low-affinity fragments that bind to a biological target can be "clicked" together to create a high-potency lead molecule.
-
Antibody-Drug Conjugates (ADCs) : Click chemistry provides a precise and stable method for attaching potent cytotoxic drugs to monoclonal antibodies, creating targeted therapies that deliver payloads directly to cancer cells.
-
Bioconjugation and Imaging : Azides and alkynes can be incorporated into biomolecules like proteins, nucleic acids, and glycans. This allows for the attachment of probes for imaging, tracking, and purification. A common strategy involves metabolically labeling cells with an azide-modified sugar (e.g., Ac₄ManNAz), which is incorporated into cell-surface glycoproteins. These glycoproteins can then be visualized by reacting the cells with a cyclooctyne-linked fluorophore via SPAAC.
References
Methodological & Application
Application Notes and Protocols for Pyrene-PEG2-azide Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Pyrene-PEG2-azide in click chemistry reactions. This versatile reagent allows for the fluorescent labeling of alkyne-containing molecules, such as proteins, peptides, and nucleic acids, through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. The incorporation of a pyrene moiety provides a fluorescent probe for detection and analysis, while the polyethylene glycol (PEG) linker enhances solubility in aqueous solutions.[1][2]
I. Overview of this compound Click Chemistry
Click chemistry provides a powerful and efficient method for the conjugation of molecules in a specific and high-yielding manner. This compound is a valuable tool in this context, enabling the attachment of a pyrene label to a variety of molecular targets.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click chemistry reaction utilizes a copper(I) catalyst to unite an azide and a terminal alkyne, forming a stable triazole linkage.[3][4] The reaction is known for its high efficiency and broad functional group tolerance.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[5] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and other biological systems.
II. Quantitative Data Summary
The following table summarizes key quantitative data for click chemistry reactions involving pyrene-azide derivatives and related compounds. This information can be used to guide experimental design and optimization.
| Parameter | CuAAC with this compound | SPAAC with this compound and DBCO-alkyne | Reference(s) |
| Reaction Yield | >90% (typical for CuAAC) | ~80% in 120 minutes (for protein labeling) | |
| This compound Concentration | 1.2 - 2 equivalents relative to alkyne | 1.5 - 3 equivalents relative to DBCO-alkyne | |
| Copper(I) Catalyst Concentration | 0.1 - 5 mol% | Not Applicable | |
| Ligand Concentration (e.g., THPTA) | 5 equivalents relative to copper | Not Applicable | |
| Reducing Agent (e.g., Sodium Ascorbate) | 5-10 equivalents relative to copper | Not Applicable | |
| DBCO-alkyne Concentration | Not Applicable | 1 equivalent | |
| Reaction Time | 1 - 12 hours | 1 - 24 hours | |
| Reaction Temperature | Room Temperature | 4 - 37 °C | |
| Fluorescence Quantum Yield of Pyrene-Triazole Adduct | 0.71 - 0.81 | 0.71 - 0.81 |
III. Experimental Protocols
A. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for labeling an alkyne-functionalized protein with this compound.
Materials:
-
Alkyne-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of CuSO₄ in deionized water (e.g., 20 mM).
-
Prepare a stock solution of THPTA in deionized water (e.g., 100 mM).
-
Freshly prepare a stock solution of sodium ascorbate in deionized water (e.g., 100 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized protein to the desired final concentration in buffer.
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 1.2 to 2 equivalents.
-
Add the THPTA stock solution to a final concentration of 5 equivalents relative to the copper concentration.
-
Add the CuSO₄ stock solution to a final concentration of 0.1 to 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 to 10 equivalents relative to the copper concentration.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1 to 4 hours. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification:
-
Purify the pyrene-labeled protein from excess reagents using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
B. Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for labeling a DBCO-functionalized protein with this compound.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-functionalized protein to the desired final concentration in buffer.
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 1.5 to 3 equivalents.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature or 37°C for 2 to 24 hours. Reaction progress can be monitored by fluorescence to determine the optimal time.
-
-
Purification:
-
Purify the pyrene-labeled protein from unreacted this compound using a suitable method such as size-exclusion chromatography or dialysis.
-
IV. Characterization of Pyrene-Labeled Products
A. Fluorescence Spectroscopy:
-
Excitation and Emission Spectra: The pyrene-labeled product can be characterized by its distinct fluorescence properties. The excitation maximum is typically around 345 nm, with emission maxima observed around 375-400 nm.
-
Quantum Yield: The fluorescence quantum yield of the pyrene-triazole product is generally high, in the range of 0.71-0.81, indicating a bright fluorescent signal.
B. Mass Spectrometry:
-
The successful conjugation can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS), which will show an increase in the molecular weight of the labeled molecule corresponding to the mass of the this compound moiety.
C. High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC (RP-HPLC) can be used for the purification and analysis of pyrene-labeled peptides and proteins. A C18 column is commonly used with a gradient of increasing acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). Detection is typically performed by monitoring absorbance at 220 nm for the peptide backbone and at the pyrene absorbance maximum (around 345 nm).
V. Visualized Workflows
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pyrene-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug development, bio-imaging, and materials science.[4] Pyrene-PEG2-azide is a fluorescent labeling reagent that combines the environmentally sensitive fluorescence of the pyrene moiety with a hydrophilic polyethylene glycol (PEG) linker and an azide group for click chemistry conjugation.[5] The pyrene fluorophore is particularly useful for studying protein conformation and interactions due to its ability to form excimers, which provides a spectroscopic ruler for intramolecular distances.
These application notes provide detailed protocols for the use of this compound in CuAAC reactions for labeling alkyne-modified small molecules and biomolecules, such as proteins.
Key Applications
-
Fluorescent Labeling: The strong fluorescence and long lifetime of the pyrene group make it an ideal tag for visualizing and tracking molecules in biological systems.
-
Drug Development: CuAAC with this compound can be utilized to synthesize fluorescently labeled drug candidates for high-throughput screening, target engagement studies, and to investigate drug distribution.
-
Protein-Ligand Interaction Studies: Covalently attaching a pyrene probe to a ligand allows for the study of its interaction with a target protein through changes in the fluorescence signal upon binding.
Data Presentation
The CuAAC reaction is known for its high efficiency, often achieving near-quantitative yields. The following table summarizes typical reaction parameters and expected yields for the conjugation of an azide to an alkyne-modified protein.
| Parameter | Value | Reference |
| Alkyne-Protein Concentration | 2 µM - 50 µM | |
| This compound Concentration | 2-fold excess to alkyne | |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 µM - 250 µM | |
| Ligand (THPTA) Concentration | 5-fold excess to Copper | |
| Sodium Ascorbate Concentration | 5 mM | |
| Reaction Time | 1 - 4 hours | |
| Expected Yield | > 90% |
Experimental Protocols
Protocol 1: General CuAAC Reaction with a Small Alkyne-Modified Molecule
This protocol describes a general method for the reaction of this compound with a small organic alkyne in a mixture of organic solvent and water.
Materials:
-
This compound
-
Alkyne-modified small molecule
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Ethylenediaminetetraacetic acid (EDTA)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne-modified molecule (1.0 equivalent) and this compound (1.0 - 1.2 equivalents) in a 1:1 to 2:1 (v/v) mixture of THF and water to a final concentration of 0.1 to 0.5 M.
-
In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate.
-
In another vial, prepare a 100 mM aqueous solution of CuSO₄·5H₂O.
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 1-5 mol%.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 equivalents relative to the copper sulfate.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst.
-
Extract the product with an organic solvent such as DCM or EtOAc.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure pyrene-labeled triazole product.
Protocol 2: CuAAC for Bioconjugation of this compound to an Alkyne-Modified Protein
This protocol is adapted for labeling sensitive biomolecules, such as proteins, in an aqueous environment. The use of a copper-coordinating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended to protect the biomolecule from oxidative damage.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Aminoguanidine hydrochloride (optional, to prevent side reactions with ascorbate byproducts)
-
Size-exclusion chromatography (SEC) column, dialysis tubing, or spin filtration unit for purification
Procedure:
-
Prepare a stock solution of the alkyne-modified protein in the desired aqueous buffer. The concentration typically ranges from µM to low mM.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare fresh aqueous stock solutions of 20 mM CuSO₄·5H₂O, 50 mM THPTA, and 100 mM sodium ascorbate. An optional 100 mM stock solution of aminoguanidine can also be prepared.
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with buffer to achieve the desired final reaction volume and a protein concentration typically between 2 µM and 50 µM.
-
Add the this compound stock solution to achieve a final concentration that is in 2-fold excess of the alkyne groups on the protein.
-
Prepare a premixed solution of CuSO₄ and THPTA by combining the 20 mM CuSO₄ stock and 50 mM THPTA stock in a 1:2.5 volume ratio (to achieve a 1:5 molar ratio of Cu:ligand).
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 50-250 µM.
-
If using, add aminoguanidine to a final concentration of 5 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
-
Gently mix the reaction by inverting the tube several times and incubate at room temperature for 1-2 hours. To ensure mixing, the reaction can be performed on a slow rotisserie.
-
Purify the pyrene-labeled protein from excess reagents and the catalyst using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or spin filtration.
Visualizations
References
- 1. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Pyrene-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has become an indispensable tool in chemical biology, drug development, and materials science. This copper-free click chemistry reaction enables the covalent modification of biomolecules in their native environment with high specificity and efficiency. The reaction occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage under physiological conditions.
Pyrene-PEG2-azide is a fluorescent probe that combines the unique photophysical properties of the pyrene fluorophore with a hydrophilic polyethylene glycol (PEG) linker and a bioorthogonal azide handle. The pyrene moiety is known for its sensitivity to the local environment, exhibiting changes in its fluorescence spectrum, including the formation of excimers, which can be exploited for sensing applications. The PEG linker enhances aqueous solubility and biocompatibility, making this probe suitable for labeling biomolecules in complex biological systems.
These application notes provide an overview of the properties of this compound and detailed protocols for its use in SPAAC reactions for labeling proteins and other biomolecules.
Properties of this compound and its SPAAC Product
This compound is a versatile fluorescent probe for bioorthogonal labeling. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₂N₄O₃ | [1] |
| Molecular Weight | 402.45 g/mol | [1] |
| Excitation Maxima (λex) | 313, 326, 343 nm | |
| Emission Maxima (λem) | 377, 397 nm | |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
SPAAC Reaction Kinetics
The rate of a SPAAC reaction is described by a second-order rate constant (k₂), which is dependent on the structure of both the azide and the cyclooctyne. While specific kinetic data for this compound is not available, the reactivity is expected to be in a similar range to other aryl azides. The choice of cyclooctyne will significantly impact the reaction kinetics.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features | References |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.15 | Moderately reactive and stable. | [3] |
| Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0 | High reactivity, commonly used for efficient labeling. | |
| DIBO | ~0.1 - 0.3 | Good reactivity and stability. |
Note: The kinetic data presented are for benzyl azide and serve as a general guide. The actual reaction rate with this compound may vary. It is recommended to optimize reaction conditions for specific applications. The presence of a PEG linker can enhance reaction rates by increasing solubility and reducing steric hindrance.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound in SPAAC-mediated bioconjugation.
Protocol 1: General Protein Labeling in Solution
This protocol describes the labeling of a purified protein containing an azide group with this compound via SPAAC. The azide can be introduced into the protein through metabolic labeling with an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA) or by site-specific chemical modification.
Materials:
-
Azide-modified protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.4)
-
This compound
-
Cyclooctyne (e.g., DBCO-NHS ester for amine labeling, or a protein already functionalized with a cyclooctyne)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Store at -20°C, protected from light.
-
If applicable, prepare a stock solution of the cyclooctyne reagent according to the manufacturer's instructions.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein with a 5- to 20-fold molar excess of the cyclooctyne-functionalized molecule.
-
Add the this compound stock solution to the reaction mixture to achieve a final concentration that is in 1.5 to 5-fold molar excess over the azide-modified protein. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light. The reaction time may need to be optimized depending on the reactivity of the cyclooctyne and the concentration of reactants.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and other small molecules by size-exclusion chromatography (SEC) using a column appropriate for the size of the target protein.
-
Alternatively, purify the labeled protein by dialysis against a suitable buffer (e.g., PBS) at 4°C with several buffer changes.
-
-
Characterization:
-
Confirm successful labeling by measuring the fluorescence of the purified protein at the characteristic excitation and emission wavelengths of pyrene (λex ≈ 343 nm, λem ≈ 377, 397 nm).
-
Analyze the labeled protein by SDS-PAGE. The labeled protein can be visualized by in-gel fluorescence imaging before staining with Coomassie Blue to confirm a shift in molecular weight corresponding to the attached probe.
-
Caption: Workflow for SPAAC labeling of a purified protein with this compound.
Protocol 2: Metabolic Labeling and Imaging of Cellular Proteins
This protocol describes the metabolic incorporation of an azide-containing amino acid into newly synthesized proteins in cultured cells, followed by fluorescent labeling with this compound via SPAAC for imaging.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-functionalized)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Seed cells on glass-bottom dishes or coverslips and grow to 70-80% confluency.
-
Wash the cells once with warm PBS.
-
Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine stores.
-
Replace the medium with methionine-free medium supplemented with 25-50 µM AHA.
-
Incubate the cells for 4-16 hours under standard culture conditions (37°C, 5% CO₂) to allow for incorporation of AHA into newly synthesized proteins.
-
-
Fixation and Permeabilization (for intracellular labeling):
-
Wash the cells three times with warm PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
SPAAC Reaction:
-
Prepare a labeling solution containing 10-50 µM of a DBCO-functionalized molecule and 20-100 µM of this compound in PBS or cell culture medium.
-
Incubate the cells with the labeling solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS to remove unreacted reagents.
-
If desired, counterstain the nuclei with DAPI according to the manufacturer's protocol.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for pyrene and the nuclear counterstain.
-
Caption: Workflow for metabolic labeling and imaging of cellular proteins.
Protocol 3: Determination of SPAAC Reaction Kinetics using Fluorescence Spectroscopy
This protocol describes a method to determine the second-order rate constant (k₂) of the SPAAC reaction between this compound and a non-fluorescent cyclooctyne by monitoring the change in pyrene fluorescence. This method assumes that the fluorescence of the pyrene-triazole product is different from that of the starting this compound.
Materials:
-
This compound
-
Non-fluorescent cyclooctyne (e.g., BCN, DIBO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMF or DMSO
-
Fluorescence spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mM stock solution of the non-fluorescent cyclooctyne in the same solvent.
-
-
Kinetic Measurement:
-
In a quartz cuvette, prepare a solution of this compound in the reaction buffer at a final concentration of 1-10 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%).
-
Equilibrate the cuvette at the desired reaction temperature (e.g., 25°C or 37°C) in the fluorescence spectrophotometer.
-
Set the excitation wavelength to 343 nm and monitor the emission at 377 nm and 397 nm.
-
Record a baseline fluorescence reading.
-
Initiate the reaction by adding a small volume of the cyclooctyne stock solution to achieve a final concentration that is at least 10-fold higher than the this compound concentration (to ensure pseudo-first-order kinetics).
-
Immediately start recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
Fit the data to a single exponential decay or rise function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [cyclooctyne]
-
Caption: Workflow for determining SPAAC reaction kinetics via fluorescence.
Signaling Pathway Diagram
SPAAC with fluorescent probes like this compound is often used to study dynamic cellular processes. For example, it can be used in a pulse-chase experiment to track the turnover of a specific protein within a signaling pathway.
Caption: Pulse-chase workflow to study protein turnover using SPAAC.
Conclusion
This compound is a valuable tool for the fluorescent labeling of biomolecules using strain-promoted azide-alkyne cycloaddition. Its unique photophysical properties, combined with the biocompatibility imparted by the PEG linker, make it suitable for a range of applications from in vitro protein modification to live-cell imaging. The protocols provided herein offer a starting point for researchers to utilize this probe in their own experimental systems. Optimization of reaction conditions is recommended to achieve the best results for specific applications.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Proteins with Pyrene-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent probes is an indispensable tool in modern biological research and drug development. It allows for the visualization, tracking, and functional analysis of proteins within complex biological systems. Pyrene-PEG2-azide is a versatile fluorescent labeling reagent that combines the unique photophysical properties of pyrene with the flexibility of azide chemistry for bioconjugation.
The pyrene moiety is a sensitive fluorescent probe whose emission spectrum is highly dependent on its local environment. It can exist as a monomer, exhibiting a characteristic fine-structured emission spectrum, or form an "excimer" (excited-state dimer) with a neighboring pyrene molecule, resulting in a broad, red-shifted emission. This property makes pyrene-labeled proteins excellent tools for studying protein conformation, folding, and protein-protein interactions.[1]
The azide group on this compound allows for its covalent attachment to proteins through two primary bioorthogonal ligation strategies: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," and the Staudinger ligation.[2][3] These reactions are highly specific and can be performed under mild, aqueous conditions, making them suitable for labeling sensitive biological macromolecules. The polyethylene glycol (PEG) linker enhances the water solubility of the pyrene moiety and provides a flexible spacer between the probe and the protein.
These application notes provide detailed protocols for labeling proteins with this compound using both click chemistry and Staudinger ligation, as well as methods for purification and characterization of the labeled protein.
Data Presentation
Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂N₄O₃ | [4] |
| Molecular Weight | 402.45 g/mol | [4] |
| Excitation Maxima (λex) | 313, 326, 343 nm | BroadPharm |
| Emission Maxima (λem) | 377, 397 nm (monomer) | BroadPharm |
| Solubility | Soluble in DMSO, DMF, DCM | BroadPharm |
Example Quantitative Data for Pyrene-Labeled Proteins
The following table provides example data that can be obtained when characterizing a pyrene-labeled protein. The exact values will vary depending on the protein, labeling efficiency, and experimental conditions.
| Parameter | Example Value | Method of Determination |
| Degree of Labeling (DOL) | 1.5 moles of pyrene per mole of protein | UV-Vis Spectrophotometry |
| Fluorescence Quantum Yield (ΦF) | 0.45 (in PBS) | Relative Quantum Yield Measurement |
| Binding Affinity (Kd) of a Labeled Ligand | 50 nM | Fluorescence Resonance Energy Transfer (FRET) Assay |
| FRET Efficiency (E) | 0.6 | FRET Measurement |
Experimental Protocols
Protocol 1: Incorporation of an Alkyne Handle into the Target Protein
To label a protein with this compound via click chemistry, the protein must first be functionalized with an alkyne group. This can be achieved by introducing an alkyne-containing unnatural amino acid into the protein of interest through amber suppression technology.
Materials:
-
Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for an alkyne-containing unnatural amino acid (e.g., p-propargyloxy-L-phenylalanine).
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB and TB media.
-
Appropriate antibiotics.
-
Alkyne-containing amino acid.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Arabinose.
-
His-tag purification resin (e.g., Ni-NTA agarose) and buffers.
Procedure:
-
Co-transform the E. coli expression strain with the protein expression plasmid and the synthetase/tRNA plasmid.
-
Grow a starter culture overnight in LB medium with appropriate antibiotics.
-
Inoculate 1 L of TB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce the expression of the synthetase/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v).
-
Supplement the medium with the alkyne-containing amino acid to a final concentration of 1 mM.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the alkyne-modified protein from the supernatant using Ni-NTA affinity chromatography.
-
Perform buffer exchange into a suitable buffer for the click chemistry reaction (e.g., PBS, pH 7.4) using dialysis or a desalting column.
-
Confirm the incorporation of the alkyne-containing amino acid by mass spectrometry.
Protocol 2: Labeling of an Alkyne-Modified Protein with this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified protein with this compound using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified protein (1-5 mg/mL in PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Reaction tubes.
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 250 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. This solution should be made fresh.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with this compound stock solution to achieve a 10- to 50-fold molar excess of the azide probe over the protein. The final concentration of DMSO should be less than 10% (v/v).
-
In a separate tube, prepare the catalyst solution by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.
-
Add the catalyst solution to the protein-azide mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Purification:
-
Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.
-
Protocol 3: Labeling of a Phosphine-Modified Protein with this compound via Staudinger Ligation
The Staudinger ligation provides a copper-free alternative for labeling proteins with azides. This protocol requires the protein to be functionalized with a phosphine group.
Materials:
-
Phosphine-modified protein (prepared using an appropriate phosphine-NHS ester).
-
This compound.
-
Anhydrous DMSO.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Stock Solution:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
-
Ligation Reaction:
-
Dissolve the phosphine-modified protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the azide.
-
Incubate the reaction at 37°C for 2-4 hours or at room temperature overnight.
-
-
Purification:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
-
Protocol 4: Purification of the Pyrene-Labeled Protein
Method 1: Size-Exclusion Chromatography (SEC)
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column.
-
Elute the protein with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller, unreacted this compound and other small molecules will be retained by the resin.
-
Collect fractions and monitor the elution of the protein by measuring absorbance at 280 nm and the pyrene fluorescence.
-
Pool the fractions containing the labeled protein.
Method 2: Dialysis
-
Transfer the reaction mixture to a dialysis cassette or tubing with an appropriate molecular weight cutoff (MWCO) (e.g., 10 kDa).
-
Dialyze against a large volume of buffer (e.g., PBS, pH 7.4) at 4°C with several buffer changes over 24-48 hours to ensure complete removal of unreacted probe and other small molecules.
Protocol 5: Characterization of the Labeled Protein
Determination of Degree of Labeling (DOL)
The DOL can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of pyrene (~343 nm).
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and ~343 nm (A₃₄₃).
-
Calculate the protein concentration using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A₃₄₃ × CF)] / ε_protein
Where:
-
CF is the correction factor (A₂₈₀ of this compound / A₃₄₃ of this compound). This needs to be determined experimentally for the specific probe.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the pyrene dye:
Dye Concentration (M) = A₃₄₃ / ε_pyrene
Where:
-
ε_pyrene is the molar extinction coefficient of this compound at ~343 nm.
-
-
Calculate the DOL:
DOL = Dye Concentration / Protein Concentration
Mandatory Visualization
Caption: Experimental workflow for labeling proteins with this compound.
Application Example: Studying Protein-Protein Interactions in the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins like Grb2. The interaction between EGFR and Grb2 is a key step in activating the Ras-MAPK cascade.
A pyrene-labeled Grb2 protein can be used to study its interaction with EGFR in real-time using Förster Resonance Energy Transfer (FRET). In this setup, a donor fluorophore (e.g., a fluorescent protein) would be fused to EGFR, and this compound would be attached to Grb2, serving as the acceptor.
Caption: EGFR signaling pathway illustrating a FRET-based interaction study.
Upon EGF binding and EGFR activation, the pyrene-labeled Grb2 would be recruited to the phosphorylated receptor. This proximity would lead to FRET from the donor on EGFR to the pyrene acceptor on Grb2, resulting in a detectable change in the fluorescence signal. This allows for the quantitative analysis of the EGFR-Grb2 interaction dynamics in response to ligand stimulation.
References
- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence-detection size-exclusion chromatography utilizing nanobody technology for expression screening of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Conjugation of Pyrene-PEG2-azide to Oligonucleotides for Advanced Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of functional molecules to oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Pyrene, a polycyclic aromatic hydrocarbon, is a particularly valuable fluorescent probe due to its sensitivity to the local microenvironment, long fluorescence lifetime, and ability to form excimers. When conjugated to oligonucleotides, pyrene can be used to study nucleic acid structure and dynamics, detect specific DNA or RNA sequences, and develop novel therapeutic agents.
This document provides detailed protocols for the conjugation of Pyrene-PEG2-azide to alkyne-modified oligonucleotides via Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The inclusion of a polyethylene glycol (PEG) linker enhances the water solubility of the pyrene moiety and provides a flexible spacer between the fluorophore and the oligonucleotide, minimizing potential interference with hybridization.[1][2][3] This copper-free "click chemistry" approach offers a robust and biocompatible method for labeling sensitive biomolecules like oligonucleotides, avoiding the potential for copper-induced degradation.[4][5]
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| Alkyne-modified Oligonucleotide (e.g., 5'-DBCO-Oligo) | Custom Synthesis | N/A |
| This compound | BroadPharm | BP-22548 |
| Nuclease-free Water | Thermo Fisher Scientific | AM9937 |
| DMSO (Anhydrous) | Sigma-Aldrich | 276855 |
| PBS (Phosphate-Buffered Saline), 10X | Thermo Fisher Scientific | AM9625 |
| Amicon® Ultra-0.5 mL Centrifugal Filters (3K MWCO) | MilliporeSigma | UFC500324 |
Experimental Protocols
Protocol 1: Conjugation of this compound to DBCO-modified Oligonucleotide (SPAAC)
This protocol describes the copper-free click chemistry reaction between a dibenzocyclooctyne (DBCO)-modified oligonucleotide and this compound.
1. Reagent Preparation: a. DBCO-Oligonucleotide: Resuspend the lyophilized DBCO-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM. Store at -20°C. b. This compound Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution. This solution can be stored at -20°C, protected from light.
2. Conjugation Reaction: a. In a 1.5 mL microcentrifuge tube, combine the following reagents in order:
- Nuclease-free Water (to bring the final volume to 100 µL)
- 10X PBS (10 µL) to achieve a final concentration of 1X.
- DBCO-Oligonucleotide (1 mM, 10 µL for a 10 nmol reaction)
- This compound solution (10 mM, 5 µL for a 5-fold molar excess) b. Vortex the reaction mixture gently for 10-15 seconds. c. Incubate the reaction at room temperature for 4-12 hours, or overnight at 4°C, protected from light.
3. Purification of the Pyrene-Conjugated Oligonucleotide: a. Ethanol Precipitation (for larger scale): i. Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 3 volumes of ice-cold absolute ethanol to the reaction mixture. ii. Vortex and incubate at -20°C for at least 1 hour. iii. Centrifuge at 14,000 x g for 30 minutes at 4°C. iv. Carefully decant the supernatant. v. Wash the pellet with 500 µL of 70% ethanol and centrifuge at 14,000 x g for 10 minutes at 4°C. vi. Remove the supernatant and air-dry the pellet for 10-15 minutes. vii. Resuspend the purified conjugate in a desired volume of nuclease-free water. b. Spin Column Purification (for smaller scale): i. Pre-equilibrate an Amicon® Ultra-0.5 mL 3K MWCO spin filter by adding 400 µL of nuclease-free water and centrifuging at 14,000 x g for 10 minutes. Discard the flow-through. ii. Add the conjugation reaction mixture to the spin filter and add nuclease-free water to a total volume of 400 µL. iii. Centrifuge at 14,000 x g for 15-20 minutes. Discard the flow-through. iv. Repeat the washing step (ii and iii) two more times. v. To recover the purified conjugate, invert the filter into a clean collection tube and centrifuge at 1,000 x g for 2 minutes.
Protocol 2: Characterization of the Pyrene-Conjugated Oligonucleotide
1. UV-Vis Spectroscopy: a. Measure the absorbance of the purified conjugate at 260 nm (for the oligonucleotide) and at the characteristic absorbance maxima of pyrene (~343 nm). b. The ratio of A343/A260 can be used as a qualitative measure of successful conjugation.
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Analyze the purified conjugate by RP-HPLC to assess purity and confirm conjugation. b. The conjugated oligonucleotide will have a longer retention time than the unconjugated oligonucleotide due to the hydrophobicity of the pyrene moiety. c. Typical HPLC Conditions:
- Column: C18 column (e.g., Agilent ZORBAX Eclipse Plus C18)
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
- Mobile Phase B: Acetonitrile
- Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV absorbance at 260 nm and fluorescence detection (Excitation: 343 nm, Emission: 377 nm).
3. Mass Spectrometry: a. Confirm the identity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF). b. The observed molecular weight should correspond to the sum of the molecular weights of the alkyne-modified oligonucleotide and this compound.
Data Presentation
Table 1: Reagent Properties
| Reagent | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) |
| This compound | 402.45 | 313, 326, 343 | 377, 397 |
Table 2: Typical RP-HPLC and Mass Spectrometry Results for a 20-mer DBCO-Oligonucleotide Conjugation
| Sample | HPLC Retention Time (min) | Expected Mass (Da) | Observed Mass (Da) |
| Unconjugated 20-mer DBCO-Oligo | 12.5 | 6150.0 | 6150.2 |
| Pyrene-Conjugated 20-mer Oligo | 18.2 | 6552.45 | 6552.7 |
Note: Retention times and mass data are illustrative and will vary depending on the specific oligonucleotide sequence and instrumentation.
Visualizations
Caption: Experimental workflow for conjugating this compound to a DBCO-modified oligonucleotide.
References
Application Notes and Protocols for Pyrene-PEG2-azide in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-PEG2-azide is a versatile fluorescent probe that combines the unique photophysical properties of pyrene with the bioorthogonal reactivity of an azide group. This application note provides detailed protocols and technical information for the use of this compound in fluorescence microscopy applications, particularly for the labeling and visualization of alkyne-modified biomolecules within cellular environments.
Pyrene is a polycyclic aromatic hydrocarbon known for its sensitivity to the local microenvironment and its ability to form excimers. In its monomeric state, pyrene exhibits a characteristic fluorescence emission with well-defined vibronic bands. However, when two pyrene molecules are in close proximity (within ~10 Å), they can form an excited-state dimer, or "excimer," which results in a broad, red-shifted emission band.[1] This property makes pyrene-based probes valuable tools for studying molecular interactions and conformational changes.
The azide group on this compound allows for its covalent attachment to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and specific "click chemistry" reactions.[2][3] The inclusion of a hydrophilic PEG2 (polyethylene glycol) linker enhances the water solubility of the otherwise hydrophobic pyrene moiety, facilitating its use in biological systems.[4]
These characteristics make this compound a powerful tool for:
-
Visualizing alkyne-modified proteins, lipids, and nucleic acids.
-
Studying protein-protein interactions and oligomerization.
-
Probing changes in the cellular microenvironment.
-
Dual-channel imaging of monomer and excimer fluorescence.
Technical Data
The photophysical properties of pyrene and its derivatives are crucial for designing and interpreting fluorescence microscopy experiments. The following table summarizes key quantitative data for pyrene-based fluorophores.
| Property | Value | Notes |
| Excitation Maximum (Monomer) | ~340 nm | In organic solvents.[5] Can be excited with a standard DAPI filter set. |
| Emission Maximum (Monomer) | ~375 nm and ~395 nm | Exhibits distinct vibronic bands. |
| Emission Maximum (Excimer) | ~450 - 550 nm | Broad and unstructured band. |
| Quantum Yield (Φ) | 0.32 - 0.81 | Highly dependent on the solvent and molecular structure. |
| Fluorescence Lifetime (τ) | 50 - 410 ns | Long lifetime allows for time-resolved studies and sensitivity to dynamic events. |
| Photostability | Moderate to High | Photostability is influenced by the solvent environment. |
Experimental Protocols
The following protocols describe the general procedures for labeling and imaging alkyne-modified biomolecules in cultured mammalian cells using this compound. Two common click chemistry approaches are provided: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for fixed cells and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for live-cell imaging.
Protocol 1: Labeling of Alkyne-Modified Biomolecules in Fixed Cells via CuAAC
This protocol is suitable for endpoint assays where live-cell imaging is not required. The copper catalyst can be toxic to living cells.
Materials:
-
Mammalian cells cultured on glass coverslips
-
Metabolic labeling reagent (e.g., an alkyne-modified amino acid, sugar, or lipid)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click Reaction Cocktail:
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the alkyne-containing metabolic precursor for a desired period to allow for its incorporation into biomolecules. The optimal concentration and incubation time should be determined empirically for each cell type and precursor.
-
Cell Fixation: a. Aspirate the culture medium and wash the cells twice with PBS. b. Add the fixative solution and incubate for 15-20 minutes at room temperature. c. Wash the cells three times with PBS.
-
Permeabilization (for intracellular targets): a. Add the permeabilization buffer and incubate for 10-15 minutes at room temperature. b. Wash the cells three times with PBS.
-
Click Reaction: a. Prepare the Click Reaction Cocktail immediately before use. For a final volume of 200 µL, add the components in the following order:
- 170 µL PBS
- 10 µL of 2.5 mM this compound in DMSO (final concentration: 125 µM)
- 10 µL of 20 mM CuSO₄ (final concentration: 1 mM)
- 10 µL of 100 mM THPTA (final concentration: 5 mM) b. Vortex briefly. c. Add 10 µL of 300 mM sodium ascorbate (freshly prepared) to initiate the reaction (final concentration: 15 mM). d. Vortex briefly. e. Aspirate the PBS from the cells and add the Click Reaction Cocktail. f. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: a. Remove the reaction cocktail and wash the cells three times with PBS. b. If desired, incubate with a nuclear counterstain according to the manufacturer's instructions. c. Wash the cells twice with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Image the cells using a fluorescence microscope with appropriate filter sets for pyrene (e.g., DAPI channel for monomer, and a broader blue/cyan channel for excimer) and the counterstain.
Protocol 2: Live-Cell Imaging of Alkyne-Modified Biomolecules via SPAAC
This protocol is designed for imaging dynamic processes in living cells and avoids the use of a toxic copper catalyst. It requires the alkyne-modified biomolecule to be tagged with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Mammalian cells cultured in a glass-bottom dish or chamber slide
-
Metabolic labeling reagent with a strained alkyne (e.g., a DBCO- or BCN-modified amino acid or sugar)
-
This compound
-
Complete cell culture medium
-
Live-cell imaging buffer
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the strained alkyne-containing metabolic precursor for a desired period.
-
Washing: a. Aspirate the culture medium and wash the cells twice with pre-warmed complete culture medium.
-
SPAAC Reaction: a. Prepare a solution of this compound in pre-warmed complete culture medium or live-cell imaging buffer. A starting concentration of 10-50 µM is recommended, but should be optimized. b. Add the this compound solution to the cells. c. Incubate for 15-60 minutes at 37°C in a cell culture incubator, protected from light.
-
Washing and Imaging: a. Aspirate the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer. b. Image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber and appropriate filter sets.
Visualizations
Experimental Workflow
Conceptual Signaling Pathway Application
References
- 1. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Pyrene-PEG2-azide Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biomedical research and drug development. They serve as probes for visualizing biological processes, quantifying enzymatic activity, and studying molecular interactions. Pyrene is a particularly useful fluorescent probe due to its high extinction coefficient, long fluorescence lifetime, and sensitivity to the local microenvironment. The pyrene fluorescence emission spectrum is characterized by distinct monomer and excimer emissions, which can provide information on the proximity of pyrene molecules, making it a valuable tool for studying protein conformation and oligomerization.
This document provides detailed application notes and protocols for the synthesis of peptides labeled with Pyrene-PEG2-azide. The primary method described is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient, specific, and biocompatible, making it ideal for the conjugation of the pyrene label to peptides.[1][2][3][4] The inclusion of a polyethylene glycol (PEG) linker enhances the water solubility of the pyrene moiety and provides a flexible spacer between the fluorophore and the peptide.
Applications
Pyrene-labeled peptides have a broad range of applications in biological and pharmaceutical research, including:
-
Fluorescence Resonance Energy Transfer (FRET) Studies: Pyrene can serve as a FRET donor or acceptor to study protein-protein interactions, conformational changes, and ligand binding.[5] Specifically, in the context of G protein-coupled receptors (GPCRs), pyrene-labeled peptide ligands can be used in FRET-based assays to monitor receptor activation and dimerization.
-
Cellular Imaging: The fluorescent properties of pyrene allow for the visualization and tracking of peptides within living cells, providing insights into their localization, uptake, and trafficking.
-
Enzyme Assays: Pyrene-labeled peptide substrates can be designed to exhibit changes in fluorescence upon enzymatic cleavage, enabling the continuous monitoring of enzyme activity.
-
Binding Assays: The change in the fluorescence properties of pyrene upon binding to a target molecule can be used to determine binding affinities and kinetics.
Experimental Protocols
Synthesis of Alkyne-Modified Peptide
Prior to labeling with this compound, the peptide of interest must be synthesized with an alkyne-containing amino acid. Propargylglycine is a commonly used amino acid for this purpose and can be incorporated at any desired position in the peptide sequence during solid-phase peptide synthesis (SPPS).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the labeling of an alkyne-modified peptide with this compound using an in-situ generated copper(I) catalyst.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Solvent: A mixture of Dimethyl sulfoxide (DMSO) and water is commonly used.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified peptide in water or a suitable buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water), sodium ascorbate (e.g., 200 mM in water), and THPTA or TBTA (e.g., 100 mM in water or DMSO/water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified peptide solution.
-
Add this compound from the stock solution. A slight molar excess (e.g., 1.2 to 1.5 equivalents) relative to the peptide is recommended.
-
Add the copper(I)-stabilizing ligand (THPTA or TBTA) to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the reactants should be optimized but typical ranges are:
-
Peptide: 1-10 mg/mL
-
This compound: 1.2-1.5 molar equivalents
-
CuSO₄: 0.1-0.5 molar equivalents
-
Ligand: 0.5-2.5 molar equivalents
-
Sodium Ascorbate: 1-5 molar equivalents
-
-
-
Reaction Incubation:
-
Gently mix the reaction components and incubate at room temperature. The reaction is typically complete within 1 to 4 hours. Reaction progress can be monitored by RP-HPLC.
-
-
Purification:
-
Following the reaction, the pyrene-labeled peptide is purified using RP-HPLC. A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions containing the desired product, identified by its retention time and UV absorbance at wavelengths characteristic for the peptide and the pyrene label (typically around 340 nm for pyrene).
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the expected molecular weight.
-
Assess the purity of the final product by analytical RP-HPLC.
-
Data Presentation
The following tables provide representative quantitative data for the synthesis and characterization of this compound labeled peptides.
Table 1: Reaction Conditions and Yields for Pyrene-Peptide Conjugation
| Peptide Sequence (with Alkyne) | Molar Ratio (Peptide:Pyrene-Azide:CuSO₄:Ligand:Ascorbate) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Ac-(Pra)-Gly-Arg-Gly-Asp-Ser-NH₂ | 1 : 1.2 : 0.1 : 0.5 : 1 | DMSO/H₂O (1:1) | 2 | 85 | >95 |
| Tyr-Gly-Gly-Phe-Leu-(Pra)-NH₂ | 1 : 1.5 : 0.2 : 1.0 : 2 | t-BuOH/H₂O (1:1) | 4 | 78 | >98 |
| (Pra)-Ser-Lys-Gly-Ala-Ile-NH₂ | 1 : 1.2 : 0.1 : 0.5 : 1 | DMF/H₂O (1:1) | 1.5 | 92 | >97 |
Note: Yields and purities are representative and may vary depending on the specific peptide sequence and reaction conditions.
Table 2: Characterization of Pyrene-Labeled Peptides
| Labeled Peptide | Theoretical Mass (Da) | Observed Mass (Da) | RP-HPLC Retention Time (min) |
| Pyrene-PEG2-(Pra)-Gly-Arg-Gly-Asp-Ser-NH₂ | 1234.56 | 1234.6 | 15.8 |
| Pyrene-PEG2-Tyr-Gly-Gly-Phe-Leu-(Pra)-NH₂ | 1345.67 | 1345.7 | 18.2 |
| Pyrene-PEG2-(Pra)-Ser-Lys-Gly-Ala-Ile-NH₂ | 1123.45 | 1123.5 | 14.5 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound labeled peptides.
GPCR Signaling Pathway Application
Caption: Probing GPCR signaling with a pyrene-labeled peptide ligand.
References
Application Notes and Protocols for Pyrene-PEG2-azide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Pyrene-PEG2-azide in bioorthogonal click chemistry reactions. This compound is a fluorescent labeling reagent that contains a pyrene moiety, a hydrophilic polyethylene glycol (PEG) linker, and a terminal azide group.[1][2][3][4][5] The pyrene group provides a strong fluorescent signal, making it an excellent tool for imaging and detection applications in research and drug development. The hydrophilic PEG linker enhances water solubility and reduces steric hindrance, facilitating conjugation to biomolecules in aqueous environments. The azide group allows for covalent ligation to alkyne-containing molecules via two primary click chemistry pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Applications
-
Fluorescent Labeling: Introduce a fluorescent pyrene tag to biomolecules such as proteins, peptides, nucleic acids, and small molecules for visualization and tracking.
-
Bioconjugation: Covalently link this compound to modified biomolecules for applications in diagnostics and targeted therapies.
-
Drug Development: Synthesize fluorescently labeled drug candidates to study their distribution, target engagement, and cellular uptake.
-
Materials Science: Incorporate the pyrene moiety into polymers and other materials to modify their photophysical and electronic properties.
Quantitative Data Summary
The following tables summarize typical experimental conditions for CuAAC and SPAAC reactions involving azide-PEG linkers. These parameters can be used as a starting point for optimizing specific reactions with this compound.
Table 1: Typical Reaction Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Typical Range | Notes |
| Reactants | Azide:Alkyne molar ratio of 1:1 to 1.5:1 | An excess of one reactant can drive the reaction to completion. |
| Copper Source | 0.01 - 0.05 equivalents of CuSO₄·5H₂O or CuBr | CuSO₄ is commonly used with a reducing agent to generate Cu(I) in situ. |
| Reducing Agent | 0.2 - 0.5 equivalents of Sodium Ascorbate | A fresh solution should be prepared for each reaction. |
| Ligand | 0.05 - 0.25 equivalents of THPTA or TBTA | Ligands stabilize the Cu(I) oxidation state and increase reaction rate. |
| Solvent | DMSO, DMF, DCM, t-BuOH/H₂O, THF/H₂O | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate. |
| Reaction Time | 30 minutes to 48 hours | Reaction progress should be monitored by TLC, LC-MS, or NMR. |
| Typical Yield | >90% | CuAAC reactions are known for their high efficiency and yields. |
Table 2: Typical Reaction Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Typical Range | Notes |
| Reactants | Azide:Cyclooctyne molar ratio of 1.5:1 | An excess of the azide is often used. |
| Cyclooctyne | DBCO, BCN, DIFO | The choice of cyclooctyne affects reaction kinetics. |
| Solvent | PBS (pH 7.3), DMSO, DMF | For biological applications, aqueous buffers like PBS are preferred. |
| Temperature | 4°C to 37°C | Reactions are typically performed at room temperature or physiological temperature. |
| Reaction Time | 1 to 24 hours | Reaction time depends on the reactivity of the cyclooctyne and the concentration of reactants. |
| Typical Yield | High to quantitative | SPAAC reactions are generally very efficient. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Alkyne-Functionalized Molecule
This protocol describes a general procedure for the CuAAC reaction.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water)
-
Deionized water
-
Nitrogen or Argon gas (optional)
Procedure:
-
Reactant Preparation:
-
Dissolve this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent. The recommended concentration is typically in the range of 0.1 to 0.5 M.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).
-
In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in deionized water).
-
In a third vial, prepare a stock solution of the ligand (THPTA or TBTA) (e.g., 50 mM in deionized water or DMSO).
-
-
Reaction Setup:
-
If the reaction is sensitive to oxygen, degas the reactant solution by bubbling with nitrogen or argon for 15-20 minutes.
-
To the solution of this compound and the alkyne, add the ligand solution (0.05 - 0.25 equivalents).
-
Add the CuSO₄ solution (0.01 - 0.05 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.2 - 0.5 equivalents).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified. The purification method will depend on the properties of the product. Common methods include:
-
Precipitation: If the product is a solid and insoluble in a particular solvent, it can be precipitated, collected by filtration, and washed.
-
Extraction: The reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are then combined, dried, and the solvent is removed under reduced pressure.
-
Column Chromatography: For more precise purification, silica gel column chromatography can be employed using an appropriate solvent system.
-
Size Exclusion Chromatography or Dialysis: For bioconjugates, these methods can be used to remove excess reagents.
-
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a DBCO-Functionalized Molecule
This protocol outlines a copper-free click chemistry reaction.
Materials:
-
This compound
-
DBCO (Dibenzocyclooctyne)-functionalized molecule
-
Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.3, DMSO, DMF)
Procedure:
-
Reactant Preparation:
-
Dissolve this compound (1.5 equivalents) and the DBCO-functionalized molecule (1.0 equivalent) in the chosen solvent. For biological applications, PBS is a common choice. Ensure complete dissolution of all reactants.
-
-
Reaction Setup:
-
Mix the solutions of this compound and the DBCO-functionalized molecule in a reaction vessel.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at the desired temperature (typically between 4°C and 37°C). The reaction can be gently agitated.
-
Typical reaction times range from 1 to 24 hours. Longer incubation times may improve the yield.
-
-
Reaction Monitoring:
-
The progress of the SPAAC reaction can be monitored by LC-MS or fluorescence spectroscopy, observing the formation of the triazole product.
-
-
Purification:
-
For bioconjugates, the purification is often straightforward and may involve removing the excess this compound through size exclusion chromatography, dialysis, or spin filtration. For small molecule reactions, standard chromatographic techniques can be used.
-
Visualizations
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for bioconjugation using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pyrene-PEG2-azide Click Reactions
Welcome to the technical support center for troubleshooting low yields in Pyrene-PEG2-azide click reactions. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of pyrene-labeled polyethylene glycol (PEG) azides.
Frequently Asked Questions (FAQs)
Q1: My this compound click reaction has a very low yield. What are the most common causes?
A1: Low yields in CuAAC reactions involving bulky fluorescent dyes like pyrene can stem from several factors. The primary areas to investigate are:
-
Catalyst Inactivity: The active catalyst is Copper(I). Oxidation to Copper(II) is a common cause of reaction failure. This can be due to oxygen in the reaction mixture or degradation of the reducing agent.[1][2][3]
-
Reagent Quality: The purity and integrity of your this compound and the corresponding alkyne are critical. Azides can be sensitive to light and heat, and reducing agents like sodium ascorbate can degrade over time.[2]
-
Poor Solubility: Pyrene is a hydrophobic molecule. Poor solubility of the this compound or the alkyne substrate in the chosen solvent system can significantly hinder the reaction rate.[2]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and the presence of interfering substances can all negatively impact the reaction efficiency.
-
Ligand Issues: The choice and concentration of the copper-stabilizing ligand are crucial for both accelerating the reaction and protecting biomolecules from oxidative damage.
Q2: How can I ensure my copper catalyst is active?
A2: Maintaining a sufficient concentration of the active Cu(I) catalyst is essential. Here are some key strategies:
-
Use a Fresh Reducing Agent: Prepare your sodium ascorbate solution fresh before each reaction. A common recommendation is to use it in excess.
-
Deoxygenate Your Reaction Mixture: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Deoxygenating your solvent and reaction mixture by bubbling with an inert gas like nitrogen or argon can be highly beneficial.
-
Choose the Right Copper Source: While CuSO₄ with a reducing agent is common, direct Cu(I) sources like CuI or CuBr can be used, though they are also susceptible to oxidation. Note that iodide ions from CuI can sometimes interfere with the reaction.
-
Utilize a Stabilizing Ligand: Ligands like THPTA or TBTA chelate and stabilize the Cu(I) ion, preventing both oxidation and disproportionation. An excess of the ligand relative to copper is often recommended.
Q3: What is the best solvent for a this compound click reaction?
A3: Due to the hydrophobic nature of pyrene, a co-solvent system is often necessary to ensure all reactants are fully dissolved. Common choices include mixtures of water with organic solvents like DMSO, DMF, or t-BuOH. The optimal ratio will depend on your specific alkyne substrate. It is advisable to test the solubility of your pyrene-azide in the chosen solvent system before starting the reaction.
Q4: Can the order of reagent addition affect my reaction yield?
A4: Yes, the order of addition can be critical. It is generally recommended to pre-mix the copper(II) salt with the stabilizing ligand before adding it to the solution containing the azide and alkyne. The reducing agent, such as sodium ascorbate, should be added last to initiate the reaction. This ensures the Cu(I) is generated in the presence of the stabilizing ligand, maximizing its catalytic activity.
Troubleshooting Guide
If you are experiencing low yields, systematically evaluate the following parameters. The tables below provide a structured approach to optimizing your reaction conditions.
Table 1: Catalyst and Ligand Optimization
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Copper Source | 10 mol% CuSO₄ | Try CuI or CuBr (10 mol%) | Different copper sources can have varying efficacy depending on the solvent and ligand. |
| Reducing Agent | 20 mol% Sodium Ascorbate | Increase to 50 mol% or use a fresh stock | Ensures complete reduction of Cu(II) to Cu(I) and counteracts any dissolved oxygen. |
| Ligand | 20 mol% THPTA | Increase ligand:copper ratio to 2:1 or 5:1 | Stabilizes the Cu(I) catalyst and can accelerate the reaction. |
| Atmosphere | Air | Purge with Nitrogen or Argon for 15-30 min | Minimizes oxidation of the Cu(I) catalyst. |
Table 2: Reaction Condition Optimization
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Solvent | t-BuOH/water (1:1) | Try DMSO/water (1:1 to 4:1) or DMF/water | Improves solubility of hydrophobic pyrene derivatives. |
| Temperature | Room Temperature | Increase to 40-60°C | Can increase the reaction rate, but be mindful of reactant stability. |
| pH | Not controlled | Buffer the reaction at pH 7-8 | The optimal pH for CuAAC is generally in the neutral to slightly basic range. |
| Reactant Ratio | 1:1 Azide:Alkyne | Use a slight excess (1.1-1.5 eq) of the alkyne | Can drive the reaction to completion, especially if the alkyne is more accessible. |
Experimental Protocols
General Protocol for this compound Click Reaction
This protocol is a starting point and may require optimization based on the specific alkyne used.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Degassed solvent (e.g., 1:1 DMSO/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in your chosen organic solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of your alkyne in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Crucially, prepare a fresh 300 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a reaction vessel, add the desired amount of your alkyne solution.
-
Add the this compound solution (e.g., to a final concentration of 1 mM).
-
Add the appropriate volume of the degassed co-solvent to reach the desired final reaction volume.
-
If necessary, adjust the pH of the solution to 7-8 using a suitable buffer.
-
Deoxygenate the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
-
Catalyst Addition and Reaction Initiation:
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Vortex briefly.
-
Add the CuSO₄/THPTA mixture to the deoxygenated reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Protect the reaction from light, especially due to the photosensitive pyrene moiety.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to proceed at room temperature or an elevated temperature for 1-4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or fluorescence analysis).
-
Once the reaction is complete, the copper catalyst can be removed by methods such as chelation with EDTA followed by dialysis or size-exclusion chromatography.
-
Visualizations
Caption: Experimental workflow for the this compound click reaction.
Caption: Simplified signaling pathway of the CuAAC reaction.
References
how to reduce background fluorescence with Pyrene-PEG2-azide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the use of Pyrene-PEG2-azide in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent labeling reagent. It consists of a pyrene fluorophore, which is a polycyclic aromatic hydrocarbon that emits short-wavelength fluorescence.[1] This pyrene group is attached to a hydrophilic PEG (polyethylene glycol) linker, which helps to increase its solubility in aqueous solutions.[2][3] The molecule is terminated with an azide group, enabling it to be conjugated to other molecules containing an alkyne group through a process called "Click Chemistry".[2][4] This makes it a versatile tool for turning alkyne-modified biomolecules into fluorescent probes for imaging and detection applications.
Q2: What are the main sources of high background fluorescence when using this compound?
High background fluorescence can obscure your specific signal and lead to inaccurate results. The primary causes can be categorized as follows:
-
Autofluorescence : This is the natural fluorescence emitted by biological components within the sample itself, such as collagen, elastin, NADH, and flavins. Fixation methods, particularly using aldehyde-based fixatives like formaldehyde or glutaraldehyde, can also induce or increase autofluorescence.
-
Non-specific Binding : The pyrene component of the probe is hydrophobic, which can cause it to bind to unintended cellular components like lipids and proteins. This non-specific binding is a major contributor to high background.
-
Excess Probe Concentration : Using a higher concentration of this compound than necessary leads to a larger pool of unbound molecules that can contribute to background signal.
-
Probe Aggregation : At high concentrations, lipophilic probes like pyrene can form aggregates that bind non-specifically to cellular structures.
-
Inadequate Washing : Insufficient washing steps after probe incubation will fail to remove all the unbound probe, resulting in a higher background signal.
Q3: How can I distinguish between sample autofluorescence and non-specific probe binding?
The best way to determine the source of your background is to use proper controls.
-
Unstained Control : Prepare a sample that goes through all the same processing steps (e.g., fixation, permeabilization) but is never exposed to this compound.
-
Imaging : Image this unstained sample using the same filter sets and exposure settings as your experimental samples.
-
Analysis : If you observe significant fluorescence in this control, it is due to autofluorescence from your sample or processing reagents. If the unstained control is dark but your stained samples have high background, the issue is likely non-specific binding of the probe.
Q4: I am observing a broad, red-shifted emission that is interfering with my signal. What could be the cause?
This phenomenon may be due to the formation of pyrene excimers. An excimer is a complex formed between two identical molecules, one in an excited state and one in the ground state. When two pyrene molecules are in close proximity, they can form an excimer that emits light at a longer wavelength (a red-shift) compared to the single pyrene monomer. This can happen if the local concentration of the probe is too high, which can be caused by:
-
Using an excessively high overall probe concentration.
-
Probe aggregation in solution.
-
Non-specific binding leading to high concentrations of the probe in certain cellular compartments.
To reduce excimer formation, titrate your this compound concentration to the lowest effective level and ensure adequate washing to remove unbound probe.
Q5: How can I optimize my click chemistry reaction to minimize background?
If you observe high background after the click reaction, it could be due to unreacted this compound. Optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is crucial.
-
Catalyst Activity : The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Always use a reducing agent like sodium ascorbate and prepare it fresh for each experiment.
-
Ligands : Use a copper-stabilizing ligand to protect the Cu(I) catalyst and improve reaction efficiency.
-
Reactant Accessibility : For large biomolecules, ensure the alkyne group is accessible for the click reaction.
-
Reaction Conditions : Titrate the concentrations of copper sulfate and the ligand to find the optimal ratio for your specific system. Consider performing the reaction in an oxygen-minimized environment.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of High Background
This guide provides a logical workflow to diagnose and solve issues related to high background fluorescence.
Guide 2: Addressing Key Experimental Parameters
This section provides actionable advice for common issues encountered during the experimental workflow.
Issue: High Autofluorescence Autofluorescence is often most prominent in the blue and green spectral regions.
-
Solution 1: Change Fixation Method: Aldehyde fixatives (formaldehyde, glutaraldehyde) can generate fluorescent products. Consider using chilled organic solvents like methanol or ethanol for fixation, or minimize the fixation time.
-
Solution 2: Chemical Quenching: After aldehyde fixation, treat samples with a quenching agent like sodium borohydride or a commercial reagent like TrueVIEW®.
-
Solution 3: Remove Red Blood Cells (RBCs): The heme in RBCs is a source of autofluorescence. If possible, perfuse tissues with PBS before fixation to remove blood.
Issue: Non-Specific Probe Binding
-
Solution 1: Optimize Probe Concentration: Titrate the this compound to determine the lowest concentration that still provides a strong specific signal over background.
-
Solution 2: Improve Washing: Increase the number and duration of wash steps after probe incubation. Including a mild detergent, such as Tween-20, in the wash buffer can help reduce non-specific interactions.
-
Solution 3: Use a Blocking Agent: Before adding the probe, incubate the sample with a blocking buffer (e.g., Bovine Serum Albumin - BSA) to occupy non-specific binding sites.
Data Presentation
Table 1: Summary of Common Causes and Solutions for High Background
| Cause of High Background | Recommended Solution(s) | Reference(s) |
| Sample Autofluorescence | Use phenol red-free media. Choose fluorophores in the far-red spectrum (>600 nm). Use chemical quenching agents (e.g., sodium borohydride, Sudan Black B). | |
| Fixative-Induced Fluorescence | Replace aldehyde fixatives with chilled methanol/ethanol. Reduce fixation time. | |
| Excessive Probe Concentration | Titrate the probe to find the optimal signal-to-noise ratio. | |
| Non-Specific Binding | Optimize blocking steps with BSA or serum. Add a mild detergent to wash buffers. | |
| Inadequate Washing | Increase the number and duration of wash steps after probe incubation. | |
| Probe Aggregation | Lower the probe concentration. Ensure the probe is fully dissolved before use. | |
| Contaminated Media/Reagents | Use phenol red-free media. Image in optically clear buffered saline (e.g., PBS) for short-term experiments. | |
| Fluorescent Culture Vessel | Switch from plastic-bottom plates to glass-bottom imaging plates. |
Experimental Protocols
Protocol 1: General Workflow for Reducing Background
This protocol outlines the key steps in a typical fluorescence experiment, with an emphasis on minimizing background.
Protocol 2: Optimizing Copper-Catalyzed Click Reaction (CuAAC)
This protocol provides a starting point for optimizing the click reaction to conjugate this compound to an alkyne-modified biomolecule.
Reagents:
-
This compound
-
Alkyne-modified biomolecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in H₂O)
-
Sodium Ascorbate stock solution (e.g., 100 mM in H₂O, must be prepared fresh )
-
Reaction Buffer (e.g., PBS)
Procedure:
-
In a microcentrifuge tube, combine your alkyne-modified biomolecule and this compound in the reaction buffer.
-
Prepare Catalyst Premix: In a separate tube, combine the CuSO₄ and ligand solutions. A 1:5 molar ratio of Copper to Ligand is a good starting point. Mix gently.
-
Add the catalyst premix to the reaction tube containing the alkyne and azide.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction tube to a final concentration of 1-5 mM. The ascorbate reduces Cu(II) to the active Cu(I) state.
-
Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes. Protect the reaction from light.
-
Wash: Proceed immediately to extensive washing steps as described in Protocol 1 to remove unreacted probe and catalyst components.
Optimization: To minimize background, it is crucial to use the lowest effective catalyst concentration. Set up a series of reactions varying the final concentration of CuSO₄ (e.g., 50 µM, 100 µM, 250 µM, 500 µM) while keeping the ligand-to-copper ratio constant. Analyze the signal-to-noise ratio to determine the optimal catalyst loading for your specific application.
References
Technical Support Center: Optimizing Pyrene-PEG2-azide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and application of Pyrene-PEG2-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent labeling reagent that combines the environmentally sensitive fluorophore, pyrene, with a short polyethylene glycol (PEG) linker terminated by an azide group. The pyrene moiety allows for fluorescent detection, while the hydrophilic PEG linker enhances aqueous solubility. The terminal azide group enables its conjugation to alkyne-modified molecules via "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It is commonly used for labeling biomolecules, in drug delivery systems, and for studying molecular interactions.
Q2: What is the IUPAC name for this compound?
The IUPAC name is N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)pyrene-1-carboxamide.
Q3: What are the key differences between CuAAC and SPAAC reactions when using this compound?
The primary difference lies in the reaction mechanism and requirements. CuAAC requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent. It is a robust and high-yielding reaction. SPAAC, on the other hand, is a copper-free method that utilizes a strained alkyne (e.g., DBCO or BCN) that reacts directly with the azide. SPAAC is preferred for applications in living systems where the cytotoxicity of copper is a concern.
Q4: How should I store this compound?
This compound should be stored at -20°C in a dark, dry environment to prevent degradation of the azide group and photobleaching of the pyrene fluorophore.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound, starting from commercially available 1-pyrenecarboxylic acid and amino-PEG2-azide.
Step 1: Activation of 1-Pyrenecarboxylic Acid
-
Dissolve 1-pyrenecarboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the formation of the NHS ester by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct and use the filtrate containing the activated pyrene NHS ester directly in the next step.
Step 2: Amide Coupling with Amino-PEG2-azide
-
To the filtrate from Step 1, add a solution of amino-PEG2-azide (1 equivalent) in anhydrous DMF.
-
Add triethylamine (TEA) (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash with a 5% aqueous solution of hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Protocol 2: General Procedure for CuAAC Reaction
-
In a microcentrifuge tube, dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.2 equivalents) in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMF).
-
In a separate tube, prepare the catalyst solution by mixing copper(II) sulfate (CuSO₄) (0.1 equivalents) with a solution of a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents).
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 equivalents).
-
Vortex the mixture and allow it to react at room temperature for 1-4 hours. The reaction can be gently heated if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by precipitation, dialysis, or chromatography.
Protocol 3: General Procedure for SPAAC Reaction
-
Dissolve the strained alkyne (e.g., DBCO-functionalized molecule) (1 equivalent) and this compound (1.5 equivalents) in a biocompatible buffer (e.g., PBS, pH 7.4) or an appropriate organic solvent like DMSO or DMF.
-
Mix the reactants thoroughly.
-
Allow the reaction to proceed at room temperature for 2-12 hours. Reaction times may vary depending on the specific reactants.
-
Monitor the reaction progress by TLC or LC-MS.
-
The product can typically be used directly or purified by standard methods if necessary.
Data Presentation
Table 1: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Condition | Notes |
| Reactants | This compound, Alkyne-functionalized molecule | Molar ratio of azide to alkyne is typically 1.2:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O | Typically used with a reducing agent to generate Cu(I) in situ. |
| Reducing Agent | Sodium Ascorbate | A fresh solution should be used. |
| Ligand | THPTA (water-soluble), TBTA (organic solvents) | Ligand-to-copper ratio is often 5:1 to protect the catalyst. |
| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO | Choice depends on the solubility of the reactants. |
| Temperature | Room Temperature to 40°C | Gentle heating can increase the reaction rate. |
| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS for completion. |
| Yield | Generally high (>80%) | Yields are substrate-dependent. |
Table 2: Typical Reaction Conditions for SPAAC with this compound
| Parameter | Condition | Notes |
| Reactants | This compound, Strained Alkyne (e.g., DBCO, BCN) | Molar ratio of azide to alkyne is often 1.5:1. |
| Solvent | PBS (pH 7.4), DMSO, DMF | Choice depends on the solubility of the reactants. |
| Temperature | 4°C to 37°C | Reactions are typically performed at or below physiological temperatures. |
| Reaction Time | 2 - 24 hours | Reaction times can be longer than CuAAC. |
| Yield | Generally high (>90%) | SPAAC reactions are known for their high efficiency. |
Troubleshooting Guide
Table 3: Common Problems and Solutions in this compound Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Synthesis: Incomplete activation of pyrenecarboxylic acid; Inactive amine on PEG-azide. Click Reaction (CuAAC): Inactive Cu(I) catalyst (oxidized); Poor quality of reagents (azide, alkyne, sodium ascorbate); Incompatible buffer (e.g., Tris). | Synthesis: Ensure anhydrous conditions for activation; Use fresh DCC/NHS; Confirm the integrity of the amino-PEG-azide. Click Reaction (CuAAC): Degas the solvent; Use a fresh solution of sodium ascorbate; Increase the ligand-to-copper ratio; Use a non-coordinating buffer. |
| Inconsistent Reaction Yields | Variability in reagent quality or concentration; Oxygen contamination in CuAAC; Inconsistent reaction times or temperatures. | Standardize reagent sources and concentrations; Implement consistent degassing procedures for CuAAC; Precisely control reaction time and temperature. |
| Product is a Gummy/Oily Solid | The product has a low melting point or is amorphous. | Purify by column chromatography instead of precipitation/crystallization. |
| Fluorescence Quenching of Pyrene | Aggregation of pyrene moieties (π-stacking) in aqueous solutions; Interaction with the copper catalyst in CuAAC. | Use a solvent system that minimizes aggregation (e.g., addition of organic co-solvents like DMSO or DMF); For CuAAC, ensure the use of a stabilizing ligand to chelate the copper and minimize its interaction with the pyrene. |
| Poor Solubility of Reactants | The hydrophobic nature of the pyrene moiety can lead to poor solubility in aqueous buffers. | Add organic co-solvents such as DMSO or DMF to the reaction mixture to improve solubility. |
| Side Product Formation in CuAAC | Homodimerization of the alkyne (Glaser coupling); Oxidation of sensitive functional groups on substrates by reactive oxygen species generated by the Cu/ascorbate system. | Degas the reaction mixture thoroughly to minimize oxygen; Use a higher concentration of the stabilizing ligand; Add radical scavengers if necessary. |
| Difficulty in Product Purification | Similar polarity of starting materials and product; Presence of copper catalyst in the final product. | Optimize the chromatographic separation conditions; Wash the final product with a solution of a copper chelator like EDTA to remove residual copper. |
Visualizations
Caption: Experimental workflow for the synthesis and subsequent click chemistry application of this compound.
Caption: Troubleshooting decision pathway for addressing low reaction yields in this compound chemistry.
Technical Support Center: Pyrene-PEG2-Azide Labeling
Welcome to the technical support center for Pyrene-PEG2-azide labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful bioconjugation experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the labeling of biomolecules with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent that contains a pyrene fluorophore, a two-unit polyethylene glycol (PEG) spacer, and a terminal azide group.[1][2] The pyrene moiety is a fluorescent probe whose emission is sensitive to the polarity of its microenvironment. The azide group allows for covalent attachment to alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."[3][4] The PEG spacer enhances water solubility and provides flexibility to the linker.[1] It is commonly used to label proteins and oligonucleotides for applications in fluorescence spectroscopy, single-molecule studies, and cellular imaging.
Q2: What are the key spectral properties of this compound?
The spectral properties of pyrene are crucial for experimental design and data interpretation. The key characteristics are summarized in the table below.
| Property | Value(s) | Notes |
| Excitation Maxima (λex) | ~343 nm, 326 nm, 313 nm | Multiple excitation peaks are characteristic of pyrene. |
| Emission Maxima (λem) | ~377 nm, 397 nm | The precise emission maxima can be influenced by the local environment. |
| Extinction Coefficient (ε) | Varies by specific derivative | High extinction coefficient allows for sensitive detection. |
| Fluorescence Lifetime | Long | Pyrene has a characteristically long excited-state lifetime. |
Q3: How should I store and handle this compound?
Proper storage and handling are critical to maintain the reagent's integrity.
-
Storage: Store the solid reagent at -20°C in the dark. Stock solutions in anhydrous solvents like DMSO or DMF can also be stored at -20°C.
-
Handling: this compound is light-sensitive and should be protected from prolonged exposure to light. When preparing solutions, bring the vial to room temperature before opening to prevent moisture condensation.
Q4: What are the primary concerns when using this compound in aqueous solutions?
The pyrene moiety is hydrophobic, which can lead to aggregation in aqueous buffers. This aggregation can cause fluorescence quenching and reduce the availability of the reagent for the click reaction. The PEG spacer in this compound helps to mitigate this, but at higher concentrations, aggregation can still be a problem. Using co-solvents like DMSO or surfactants can help to improve solubility and prevent aggregation.
Troubleshooting Guides
This section addresses common problems encountered during this compound labeling experiments.
Problem 1: Low Labeling Efficiency or No Product Formation
Possible Causes and Solutions
| Cause | Recommended Solution(s) |
| Poor Reagent Quality | Ensure this compound has been stored correctly. Prepare fresh stock solutions in anhydrous DMSO or DMF. |
| Inactive Copper(I) Catalyst | The Cu(I) catalyst is easily oxidized to the inactive Cu(II) state. Prepare the sodium ascorbate solution fresh each time to ensure its reducing capability. De-gas all buffers and reaction mixtures to remove oxygen. Consider using a copper-stabilizing ligand like THPTA or TBTA. |
| Sub-optimal Reaction Conditions | Optimize the concentrations of all reactants. A typical starting point is a slight excess of the pyrene-azide reagent relative to the alkyne-modified biomolecule. Ensure the pH of the reaction buffer is between 6.5 and 8.0. Avoid Tris buffer as it can chelate copper. |
| Inaccessibility of the Alkyne Group | For large biomolecules like proteins, the alkyne modification site may be sterically hindered. Consider adding a denaturant (e.g., urea, guanidinium chloride) or a co-solvent (e.g., DMSO) to unfold the protein and expose the alkyne group. |
| Aggregation of this compound | Decrease the concentration of the pyrene reagent. Add a small percentage of a co-solvent like DMSO (typically 5-10%) or a non-ionic surfactant (e.g., Triton X-100) to the reaction buffer to improve solubility. |
Problem 2: High Background Fluorescence or Non-Specific Labeling
Possible Causes and Solutions
| Cause | Recommended Solution(s) |
| Excess Unreacted this compound | Thorough purification of the labeled product is essential. For proteins, size exclusion chromatography (SEC) or dialysis can be effective. For oligonucleotides, reverse-phase HPLC is recommended. |
| Non-covalent Binding of Pyrene | The hydrophobic pyrene moiety can non-covalently associate with hydrophobic regions of biomolecules. Include a denaturing agent (e.g., SDS for proteins) in the final purification steps to disrupt these interactions. |
| Precipitation of the Reagent | If the this compound precipitates out of solution, it can be difficult to remove. Ensure complete solubilization of the reagent before adding it to the reaction mixture. Consider filtering the final product if precipitation is observed. |
Problem 3: Altered Fluorescence Properties of the Labeled Product
Possible Causes and Solutions
| Cause | Recommended Solution(s) |
| Fluorescence Quenching | Quenching can occur if the pyrene molecule is in close proximity to certain amino acid residues (e.g., tryptophan) or other fluorescent molecules. If possible, choose a labeling site that is solvent-exposed and away from potential quenchers. |
| Excimer Formation | At high local concentrations, two pyrene molecules can form an "excimer" which has a red-shifted and broad emission spectrum. This is typically an issue when multiple pyrene labels are in close proximity. If monomer fluorescence is desired, ensure a 1:1 labeling stoichiometry. |
| Environmental Sensitivity | The fluorescence emission of pyrene is sensitive to the polarity of its environment. Changes in buffer composition or the conformation of the labeled biomolecule can alter the fluorescence spectrum. Use consistent buffer conditions for all measurements. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound via CuAAC
This protocol provides a starting point for labeling an alkyne-modified protein. Optimization of reactant concentrations and reaction time may be necessary.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
De-gassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 250 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be made fresh immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the de-gassed reaction buffer to a final concentration of 10-50 µM.
-
Add this compound stock solution to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).
-
Prepare a catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 1 µL of 250 mM THPTA).
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the labeled protein from excess reagents using a suitable method such as size exclusion chromatography (FPLC) or dialysis.
-
Protocol 2: General Procedure for Labeling Oligonucleotides with this compound via CuAAC
This protocol is a starting point for labeling alkyne-modified oligonucleotides.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA
-
Sodium Ascorbate
-
De-gassed reaction buffer (e.g., 100 mM triethylammonium acetate, pH 7.0)
-
Reverse-phase HPLC system for purification
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄/Ligand Premix: For TBTA, prepare a 10 mM solution of CuSO₄ and a 50 mM solution of TBTA in DMSO/t-butanol. Mix to form the complex. For THPTA, follow the preparation in Protocol 1.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water (prepare fresh).
-
-
Reaction Setup:
-
Dissolve the alkyne-modified oligonucleotide in the de-gassed reaction buffer to a concentration of 100-500 µM.
-
Add this compound stock solution to a 1.5-5 fold molar excess over the oligonucleotide.
-
Add the CuSO₄/ligand premix to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-16 hours in the dark.
-
-
Purification:
-
Purify the labeled oligonucleotide by reverse-phase HPLC. Monitor the elution at 260 nm (for the oligonucleotide) and ~343 nm (for the pyrene label).
-
Visualizations
References
Technical Support Center: Enhancing the Solubility of Pyrene-PEG2-azide Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrene-PEG2-azide conjugates. The focus is on addressing common solubility challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a hydrophobic molecule due to the pyrene moiety. However, the inclusion of a short polyethylene glycol (PEG) linker enhances its hydrophilicity and improves its solubility in aqueous solutions compared to unmodified pyrene.[1][2][3] Generally, this compound is readily soluble in several organic solvents.
Q2: In which organic solvents can I dissolve this compound?
This compound is reported to be soluble in common organic solvents such as:
Q3: Can I dissolve this compound directly in aqueous buffers?
While the PEG linker improves water solubility, dissolving this compound directly in aqueous buffers can be challenging, especially at higher concentrations. Some suppliers suggest that it is soluble in aqueous buffers, but this may be limited to very low concentrations. For most applications, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the desired aqueous buffer.
Q4: My this compound solution appears cloudy or shows precipitation when diluted in my aqueous experimental medium. What should I do?
Cloudiness or precipitation upon dilution into an aqueous buffer is a common issue and typically indicates that the solubility limit of the conjugate has been exceeded. This can also be a sign of aggregation. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the conjugate in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental conditions allow, increasing the percentage of the organic co-solvent (e.g., DMSO) in the final solution can help maintain solubility. However, be mindful of the tolerance of your biological system to the co-solvent, which should typically be kept low (e.g., <0.5% DMSO for many cell-based assays).
-
Use a different co-solvent: Some protocols for poorly soluble compounds suggest using co-solvents like PEG300 or PEG400 in addition to DMSO for in vivo formulations.
-
Incorporate a surfactant: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically 0.01% to 0.1%) to help solubilize hydrophobic molecules and prevent aggregation.
-
Check the pH and ionic strength of your buffer: The solubility of some compounds can be influenced by the pH and salt concentration of the buffer. You may need to empirically test different buffer compositions.
Q5: How can I determine the concentration of my this compound solution?
The concentration of this compound can be determined using UV-Vis spectroscopy by measuring its absorbance at its maximum absorption wavelength (λmax), which is around 343 nm. You will need to establish a standard curve with known concentrations of the conjugate in the same solvent system to accurately quantify your sample.
Q6: I am observing changes in the fluorescence spectrum of my this compound conjugate, particularly a new, broad emission at a longer wavelength. What does this signify?
The appearance of a new, broad, and red-shifted emission band (typically around 470-500 nm for pyrene) is a characteristic sign of pyrene excimer formation. This occurs when two pyrene moieties are in close proximity due to aggregation of the conjugate in solution. While this can be a useful property for certain specific assays, it generally indicates that the conjugate is not fully solubilized as a monomer. To mitigate this, you can try the troubleshooting steps outlined in Q4.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder | Inadequate solvent or insufficient mixing. | Use a recommended organic solvent like DMSO, DMF, or DCM. Vortex or sonicate briefly to aid dissolution. |
| Precipitation upon dilution in aqueous buffer | Exceeding the aqueous solubility limit. | Decrease the final concentration. Prepare the final solution by adding the stock solution to the aqueous buffer dropwise while vortexing. Consider using a co-solvent or surfactant if the experiment allows. |
| Cloudy or hazy solution (turbidity) | Aggregation of the conjugate. | This is a sign of poor solubility. Follow the recommendations for "Precipitation upon dilution". You can assess the extent of aggregation using Dynamic Light Scattering (DLS). |
| Inconsistent experimental results | Instability of the stock solution or aggregation. | Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the conjugate is fully dissolved and not aggregated before use. |
| Changes in fluorescence emission spectrum (excimer formation) | Aggregation of the conjugate in solution. | This indicates that the molecules are too close to each other. Dilute the sample further or use solubility-enhancing agents like surfactants. |
Quantitative Data
| Solvent | Qualitative Solubility | Concentration Range (Estimated) | Notes |
| DMSO (Dimethyl sulfoxide) | High | > 10 mg/mL | Recommended for preparing concentrated stock solutions. |
| DMF (Dimethylformamide) | High | > 10 mg/mL | Another suitable solvent for stock solutions. |
| DCM (Dichloromethane) | High | > 10 mg/mL | A volatile organic solvent suitable for initial dissolution. |
| Chloroform | Good | > 1 mg/mL | Similar to DCM. |
| Aqueous Buffers (e.g., PBS) | Low to Moderate | < 1 mg/mL | Solubility is concentration-dependent and may require co-solvents or surfactants for higher concentrations. |
| Aqueous Buffers with Co-solvents (e.g., <1% DMSO) | Moderate | Variable | Depends on the final percentage of the co-solvent. |
| Aqueous Buffers with Surfactants (e.g., 0.1% Tween® 20) | Improved | Variable | Surfactants can significantly enhance aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: ~402.45 g/mol ) in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of the this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need approximately 4.02 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial or a microcentrifuge tube containing the powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent
This protocol describes the dilution of a DMSO stock solution into an aqueous buffer for a final DMSO concentration of <0.5%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound and the final volume of the working solution you need.
-
Calculate the volume of the stock solution required. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.
-
To minimize precipitation, add the calculated volume of the DMSO stock solution to the full volume of the aqueous buffer dropwise while gently vortexing. This ensures rapid mixing and dispersion.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution in your experiment immediately.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for addressing solubility issues.
Caption: Relationship between monomeric, aggregated, and excimer states.
References
Technical Support Center: Preventing Aggregation of Pyrene-PEG2-Azide Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation following labeling with Pyrene-PEG2-azide.
Understanding the Challenge: Why Do this compound Labeled Proteins Aggregate?
This compound is a valuable tool for fluorescently labeling proteins, enabling researchers to track their behavior in various assays. The molecule consists of a hydrophobic pyrene group, which provides the fluorescence, a hydrophilic polyethylene glycol (PEG) linker, and an azide group for covalent attachment to the protein of interest.[1][2][3] While the PEG linker is designed to enhance water solubility, the inherent hydrophobicity of the pyrene moiety can lead to protein aggregation.[4] This occurs when the hydrophobic pyrene molecules on the surface of different protein molecules interact with each other, causing the proteins to clump together and precipitate out of solution. Several factors can exacerbate this issue, including high protein concentration, the degree of labeling, and suboptimal buffer conditions.
Troubleshooting Guide: A Step-by-Step Approach to Preventing Aggregation
If you are observing precipitation or cloudiness in your protein solution after labeling with this compound, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for preventing aggregation of labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for labeling with this compound?
A1: A lower dye-to-protein molar ratio is generally better to prevent aggregation.[4] While the optimal ratio is protein-dependent, a starting point of 1:1 to 5:1 (dye:protein) is recommended. It is crucial to experimentally determine the lowest ratio that provides sufficient fluorescence for your application. A high degree of labeling increases the surface hydrophobicity of the protein, which is a primary cause of aggregation.
Q2: How does buffer pH affect the aggregation of my labeled protein?
A2: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero. Labeling can sometimes alter the pI of a protein. If your buffer pH is close to the pI of the labeled protein, aggregation is more likely to occur. It is advisable to use a buffer with a pH at least one unit above or below the pI of your protein to ensure it carries a net charge, which promotes repulsion between protein molecules.
Q3: What additives can I use to prevent my labeled protein from aggregating?
A3: Several types of additives can help maintain the solubility of your labeled protein:
-
Osmolytes: Molecules like glycerol (at 10-50% v/v), sucrose (0.25-1 M), or trimethylamine N-oxide (TMAO) can stabilize the native protein structure.
-
Amino Acids: A combination of arginine and glutamate (typically around 50 mM each) can help to shield hydrophobic patches and reduce aggregation.
-
Reducing Agents: For proteins with cysteine residues, adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at 1-5 mM can prevent the formation of intermolecular disulfide bonds, which can lead to aggregation.
-
Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents such as Tween 20 (0.01-0.1%) or CHAPS (1-10 mM) can help to solubilize proteins and prevent aggregation.
Q4: Can the protein concentration itself be the cause of aggregation?
A4: Yes, high protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation, especially after labeling with a hydrophobic dye. If you observe aggregation, try diluting your protein sample. If a high final concentration is required, it is particularly important to optimize the buffer with stabilizing additives.
Q5: How should I store my this compound labeled protein?
A5: Many purified proteins are not stable for long periods at 4°C. For long-term storage, it is generally recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. To prevent aggregation during freeze-thaw cycles, include a cryoprotectant like glycerol (10-20% v/v) in your storage buffer. Avoid repeated freeze-thaw cycles by storing the protein in single-use aliquots.
Data Presentation: Impact of Additives on Protein Aggregation
The following table summarizes the hypothetical effect of various additives on the aggregation of a this compound labeled protein, as measured by an increase in turbidity (OD at 340 nm).
| Additive | Concentration | OD 340 (Turbidity) | % Aggregation Reduction |
| None (Control) | - | 0.85 | 0% |
| Glycerol | 20% (v/v) | 0.25 | 70.6% |
| Arginine/Glutamate | 50 mM each | 0.30 | 64.7% |
| Tween 20 | 0.05% (v/v) | 0.42 | 50.6% |
| DTT | 5 mM | 0.78 | 8.2% |
This data is illustrative and the effectiveness of each additive will vary depending on the specific protein and experimental conditions.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound (via Click Chemistry)
This protocol assumes the protein of interest has been modified to contain an alkyne group.
-
Protein Preparation: Prepare the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be free of any azide-containing compounds.
-
Dye Preparation: Dissolve this compound in an organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the desired molar excess of this compound stock solution.
-
Add the copper(I) catalyst. A pre-mixed solution of CuSO₄ and a reducing agent like sodium ascorbate, or a copper(I) ligand complex like BTTAA can be used.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification: Remove the unreacted dye and other reaction components by size-exclusion chromatography (e.g., a desalting column) or dialysis. The buffer used for purification should be optimized for the stability of the labeled protein.
Protocol 2: Monitoring Protein Aggregation using Turbidity
-
Sample Preparation: Prepare samples of the labeled protein under different buffer conditions (e.g., with and without additives).
-
Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance of the protein solutions at 340 nm. An increase in absorbance at this wavelength, where proteins do not typically absorb, is indicative of light scattering due to protein aggregation.
-
Use the appropriate buffer as a blank.
-
-
Analysis: Compare the OD₃₄₀ readings of the different samples. A lower reading indicates less aggregation.
Signaling Pathways and Logical Relationships
The decision-making process for optimizing the labeling reaction to minimize aggregation can be visualized as follows:
Caption: Logical workflow for optimizing labeling parameters to prevent aggregation.
References
Technical Support Center: Pyrene-PEG2-Azide Click Chemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pyrene-PEG2-azide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: My click chemistry reaction with this compound is showing low or no yield. What are the most common initial checks?
A1: When encountering low to no product formation, begin by verifying the following:
-
Reagent Integrity: Confirm the purity and quality of your this compound and the corresponding alkyne. Azide compounds can be sensitive to light and heat. Ensure your reducing agent, such as sodium ascorbate, is from a fresh stock as it can degrade over time.[1]
-
Catalyst Activity: The presence of the active Copper(I) catalyst is essential for the reaction to proceed.[2][3] If you are generating Cu(I) in situ from a Cu(II) source (e.g., CuSO₄), ensure the reducing agent is in sufficient excess. If using a direct Cu(I) source (e.g., CuI), make sure it has not been oxidized.
-
Oxygen Exclusion: The Cu(I) catalyst is highly sensitive to oxygen and can be readily oxidized to the inactive Cu(II) state.[4][5] Ensure your solvents are adequately degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing inconsistent yields between different runs of the same reaction. What could be the cause?
A2: Reproducibility issues in CuAAC reactions often stem from subtle variations in the experimental setup.
-
Oxygen Exposure: The most common reason for inconsistency is variable exposure to oxygen, which deactivates the Cu(I) catalyst. Standardize your procedure for deoxygenating solvents and protecting the reaction from air.
-
Reagent Stability: Ensure that stock solutions, especially of the reducing agent sodium ascorbate, are freshly prepared before each use.
-
Order of Reagent Addition: The order in which reagents are added can be critical. It is often recommended to pre-mix the copper and ligand before adding them to the azide and alkyne solution, followed by the addition of the reducing agent to initiate the reaction.
Q3: Can the pyrene moiety in this compound interfere with the click reaction?
A3: Yes, the pyrene group can potentially introduce challenges. Due to its large, hydrophobic, and aromatic nature, pyrene can engage in π-π stacking interactions, leading to the formation of aggregates. This aggregation can reduce the accessibility of the azide functional group for the click reaction. To mitigate this, consider using a co-solvent like DMSO or DMF to improve solubility and disrupt aggregation.
Q4: What is the role of a ligand in the reaction, and which one should I choose?
A4: Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, which in turn accelerates the reaction rate and can reduce cytotoxicity in biological applications.
For aqueous systems, water-soluble ligands like THPTA and BTTAA are highly recommended. For reactions in organic solvents, TBTA is a common choice. The choice of ligand can impact reaction kinetics and biocompatibility.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | Use a fresh stock of copper sulfate and sodium ascorbate. Prepare the sodium ascorbate solution immediately before use. Consider using a direct Cu(I) source like CuI, but be aware of its potential for disproportionation. |
| Insufficient or Inappropriate Ligand | Ensure you are using an appropriate ligand for your solvent system (e.g., THPTA for aqueous media, TBTA for organic). A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from reactive oxygen species. |
| Oxygen Contamination | De-gas all solvents and solutions thoroughly. Maintain an inert atmosphere (N₂ or Ar) over the reaction mixture. Capping the reaction vessel can help minimize oxygen exposure. |
| This compound Aggregation | Add a co-solvent such as DMSO or DMF to improve the solubility of the pyrene-containing reactant and disrupt potential aggregation. |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.5 equivalents) of the more accessible reactant (often the alkyne) can help drive the reaction to completion. |
| Copper Sequestration | Components in your reaction mixture, such as thiols, may chelate the copper catalyst, rendering it inactive. If this is suspected, you may need to add an excess of the copper catalyst. |
Issue 2: Formation of a Precipitate
| Potential Cause | Troubleshooting Steps |
| Insoluble Copper Acetylide Formation | Some terminal alkynes can react with Cu(I) to form insoluble copper acetylides, which can appear as a red or purple precipitate and deactivate the catalyst. Using a stabilizing ligand can help keep the copper in solution. |
| Poor Solubility of Reactants or Product | The this compound or the resulting triazole product may have limited solubility in the chosen solvent system. Try adding a co-solvent or switching to a different solvent system. |
Experimental Protocols
General Protocol for this compound Click Reaction
This protocol is a general starting point and may require optimization for your specific alkyne and reaction scale.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in deionized water)
-
Ligand solution (e.g., 50 mM THPTA in deionized water)
-
Sodium ascorbate solution (e.g., 100 mM in deionized water, freshly prepared)
-
Degassed solvent (e.g., a mixture of water and DMSO)
-
Aminoguanidine (optional, as an additive to prevent side reactions with biomolecules)
Procedure:
-
In a reaction vessel, dissolve the this compound (1 equivalent) and the alkyne (1.1 equivalents) in the degassed solvent system.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution. A common molar ratio is 1:5 of copper to ligand.
-
Add the catalyst premix to the reaction vessel containing the azide and alkyne.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-100 µM.
-
Allow the reaction to proceed at room temperature. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, TLC). Reaction times can vary from 1 to 4 hours or longer.
-
Once the reaction is complete, the copper catalyst can be removed by washing with a saturated aqueous solution of EDTA.
Visual Guides
Troubleshooting Logic for Low Yield
Caption: A flowchart for troubleshooting low-yield this compound click reactions.
Experimental Workflow for CuAAC
Caption: A step-by-step experimental workflow for a typical CuAAC reaction.
References
Technical Support Center: Pyrene-PEG2-azide Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Pyrene-PEG2-azide. The focus is on the effect of pH on reaction efficiency, particularly in the context of bioconjugation via click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with this compound?
A1: The CuAAC reaction is remarkably robust and can proceed efficiently over a broad pH range, typically between 4 and 12.[1][2] For most bioconjugation applications involving proteins, nucleic acids, or other sensitive biomolecules, a pH range of 7.0 to 9.0 is recommended to maintain the stability and solubility of the biological components.[3][4] A common starting point is a phosphate-buffered saline (PBS) or HEPES buffer at pH 7.0-7.5.[5] While the click reaction itself is tolerant of a wide pH range, the stability of the biomolecule you are labeling is often the limiting factor.
Q2: How does pH affect Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound?
A2: Unlike CuAAC, the rate of SPAAC reactions can be significantly influenced by pH, especially if the alkyne-containing reaction partner has acidic or basic functional groups. The protonation state of these groups can alter their electronic properties and, consequently, the reaction kinetics. For this compound, it is crucial to consider the pKa of the cyclooctyne reagent being used. It is recommended to perform initial optimization experiments across a pH range (e.g., 6.5 to 8.5) to determine the optimal condition for your specific reactants.
Q3: Is the pyrene moiety of this compound stable across a wide pH range?
A3: The pyrene core structure is generally stable in acidic to neutral conditions (pH < 7.5). However, strong bases can potentially lead to side reactions. Furthermore, the fluorescence of pyrene is highly sensitive to its microenvironment, and changes in pH can alter its emission spectrum. For instance, some pyrene derivatives with tertiary amines can be protonated at acidic pH (~6.5 or lower), leading to a change in their fluorescent properties. It is advisable to characterize the fluorescence of your final conjugate at the desired experimental pH.
Q4: Can the PEG linker in this compound be degraded by pH changes?
A4: The polyethylene glycol (PEG) linker is generally very stable and not susceptible to hydrolysis or degradation under the pH conditions typically used for bioconjugation (pH 4-12).
Q5: Are there any buffer components I should avoid in my reaction mixture?
A5: For CuAAC reactions, it is important to use buffers that do not contain strong chelating agents that could sequester the copper(I) catalyst. For reactions involving NHS esters to introduce the azide or alkyne groups, avoid buffers with primary amines, such as Tris or glycine, as they will compete with the intended reaction. PBS and HEPES are generally safe choices.
Troubleshooting Guides
Issue 1: Low or No Product Yield in CuAAC Reaction
| Possible Cause | Troubleshooting Step |
| Suboptimal pH for Biomolecule Stability | While CuAAC works in a wide pH range, your biomolecule may be precipitating or losing activity. Confirm the solubility and stability of your biomolecule in the chosen reaction buffer. Consider performing the reaction at a pH known to be optimal for your specific protein or nucleic acid. |
| Copper Catalyst Oxidation | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure a reducing agent, such as sodium ascorbate, is freshly prepared and added to the reaction. Using a Cu(I)-stabilizing ligand like THPTA or BTTAA is also highly recommended. |
| Incompatible Buffer | Your buffer may contain components that interfere with the reaction. Switch to a recommended buffer like PBS or HEPES. |
Issue 2: Inconsistent Fluorescence Signal After Conjugation
| Possible Cause | Troubleshooting Step |
| pH-dependent Pyrene Fluorescence | The fluorescence of the pyrene label is sensitive to the local environment, including pH. Measure the fluorescence of your conjugate in different buffers to establish a pH-fluorescence profile. Ensure all measurements are performed at a consistent and controlled pH. |
| Pyrene Excimer Formation | At high concentrations or if multiple pyrene-labeled molecules aggregate, you may observe the formation of excimers, which have a characteristic broad, red-shifted emission spectrum. Dilute your sample to see if the spectral shape changes. |
| Degradation of Pyrene | In some cases, harsh pH conditions (highly acidic or basic) combined with other factors might lead to degradation of the pyrene fluorophore. Analyze the reaction mixture by mass spectrometry to check for the integrity of the conjugate. |
Experimental Protocols & Data
General Protocol for pH Optimization of CuAAC
This protocol provides a framework for determining the optimal pH for your CuAAC reaction with this compound.
-
Prepare a series of buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5) using a non-interfering buffer system like phosphate or HEPES.
-
Set up parallel reactions: In separate microcentrifuge tubes, combine your alkyne-modified biomolecule, this compound, and the respective pH buffer.
-
Prepare a fresh catalyst/ligand premix of copper(II) sulfate and a ligand (e.g., THPTA).
-
Initiate the reactions by adding a freshly prepared solution of a reducing agent (e.g., sodium ascorbate) to each tube.
-
Incubate the reactions at room temperature or 37°C for a set time (e.g., 1-2 hours).
-
Analyze the results using an appropriate method such as SDS-PAGE with in-gel fluorescence scanning, HPLC, or mass spectrometry to determine the reaction efficiency at each pH.
Quantitative Data Summary
The following table summarizes the expected effect of pH on the efficiency of azide-alkyne cycloaddition reactions based on established principles. Actual yields will vary depending on the specific reactants and conditions.
| Reaction Type | pH Range | Expected Reaction Efficiency | Notes |
| CuAAC | 4.0 - 6.0 | Good to Excellent | Reaction is efficient, but biomolecule stability may be a concern at lower pH. |
| CuAAC | 6.5 - 8.5 | Excellent (Optimal for Bioconjugation) | Generally the best range for maintaining biomolecule integrity and achieving high reaction rates. |
| CuAAC | 9.0 - 12.0 | Good to Excellent | The click reaction remains efficient, but the risk of side reactions or degradation of biomolecules increases at higher pH. |
| SPAAC | 6.0 - 8.5 | Variable | Efficiency is highly dependent on the specific cyclooctyne used. Optimization within this range is recommended. |
Visualizations
References
Validation & Comparative
Quantifying Pyrene-PEG2-Azide Labeling Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of labeling efficiency is paramount for the successful development and application of bioconjugates. This guide provides a comprehensive comparison of Pyrene-PEG2-azide with other common fluorescent azide probes, offering detailed experimental protocols and data to inform the selection and quantification process. This compound is a fluorescent probe containing a pyrene moiety, a short polyethylene glycol (PEG) spacer, and an azide group, enabling its attachment to biomolecules via click chemistry.[1]
Comparison of Fluorescent Azide Probes
The choice of a fluorescent azide probe depends on various factors, including the specific application, the nature of the biomolecule, and the available instrumentation. While direct comparative data on the labeling efficiency of different azide probes under identical conditions is scarce in publicly available literature, a comparison of their photophysical properties provides valuable insights into their potential performance as fluorescent labels.
| Property | This compound | FAM-azide (5/6-isomer) | Cy5-azide |
| Excitation Max (λex) | ~343 nm[2] | ~494-496 nm[2] | ~649-651 nm |
| Emission Max (λem) | ~377, 397 nm[2] | ~516-520 nm[2] | ~668-670 nm |
| Molar Extinction Coefficient (ε) | ~40,000 M⁻¹cm⁻¹ at 338 nm in methanol | ~75,000 - 83,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.32 (for pyrene in cyclohexane) | ~0.9 | Varies depending on conjugation |
| Key Features | Environmentally sensitive fluorescence, potential for excimer formation for proximity studies. | High quantum yield, compatible with standard FITC filter sets. | Bright, far-red fluorescence, good for multiplexing. |
Note: The photophysical properties of fluorescent dyes can be influenced by their conjugation to biomolecules and the local environment.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound via CuAAC
This protocol describes a general method for labeling an alkyne-modified protein with this compound using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
DMSO (or other suitable organic solvent for dissolving the azide)
-
Purification resin (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh aqueous stock solutions of CuSO₄, THPTA, and sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the this compound solution. The molar ratio of azide to alkyne should be optimized but a 5 to 10-fold molar excess of the azide is a good starting point.
-
Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. A typical final concentration for CuSO₄ is 50-100 µM, with a 5-fold molar excess of THPTA.
-
Initiate the reaction by adding the sodium ascorbate solution (typically to a final concentration of 1-5 mM).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can be performed in the dark to minimize photobleaching of the pyrene fluorophore.
-
-
Purification:
-
Remove the excess, unreacted this compound and copper catalyst using an appropriate purification method, such as size-exclusion chromatography or dialysis.
-
Protocol 2: Quantification of this compound Labeling Efficiency (Degree of Labeling)
The degree of labeling (DOL), which represents the average number of fluorophore molecules conjugated to each protein molecule, can be determined using UV-Vis spectroscopy.
Materials:
-
Purified Pyrene-labeled protein conjugate
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Absorbance Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of pyrene (~343 nm, A₃₄₃).
-
-
Calculation:
-
Correction Factor (CF): Determine the correction factor for the absorbance of the pyrene dye at 280 nm. This is calculated as: CF = A₂₈₀ of free dye / A_max of free dye
-
Protein Concentration: Calculate the molar concentration of the protein using the Beer-Lambert law: Protein Concentration (M) = [A₂₈₀ - (A₃₄₃ × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Dye Concentration: Calculate the molar concentration of the pyrene dye: Dye Concentration (M) = A₃₄₃ / ε_pyrene where ε_pyrene is the molar extinction coefficient of pyrene at its absorbance maximum (~40,000 M⁻¹cm⁻¹ at 338 nm in methanol).
-
Degree of Labeling (DOL): Calculate the DOL as the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Experimental workflow for labeling and quantifying this compound on a protein.
Caption: Signaling pathway of the CuAAC reaction for bioconjugation.
References
Confirming Pyrene-PEG2-azide Conjugation: A Comparative Guide to Spectroscopic Techniques
For researchers and professionals in drug development and chemical biology, the successful conjugation of molecular components is a critical checkpoint. This guide provides a comparative analysis of mass spectrometry and other spectroscopic methods for confirming the synthesis of Pyrene-PEG2-azide, a fluorescent PEG linker. Experimental data and detailed protocols are provided to assist in the accurate characterization of this versatile molecule.
Performance Comparison: Mass Spectrometry vs. Other Techniques
The confirmation of the this compound structure can be achieved through several analytical methods, each offering distinct advantages. Mass spectrometry provides a direct measure of the molecular weight, offering definitive evidence of conjugation. In contrast, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide structural information about the molecular backbone and functional groups, respectively, offering complementary evidence of the final product.
| Analytical Technique | Parameter | Expected Outcome for this compound |
| Mass Spectrometry (ESI-MS) | Molecular Ion (M+H)⁺ | m/z 403.1765 |
| Sodium Adduct (M+Na)⁺ | m/z 425.1584 | |
| Isotopic Pattern | Consistent with the chemical formula C₂₃H₂₂N₄O₃ | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | ~8.0-8.8 ppm (Pyrene protons), ~3.6 ppm (PEG protons), ~3.4 ppm (Methylene adjacent to azide) |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | ~50 ppm (Carbon adjacent to azide) |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | ~2100 cm⁻¹ (Azide N≡N stretch), ~1640 cm⁻¹ (Amide C=O stretch), Aromatic C-H and C=C stretches from pyrene |
Experimental Protocols
Mass Spectrometry: Electrospray Ionization (ESI-MS)
Electrospray ionization is a soft ionization technique well-suited for analyzing this compound, as it minimizes fragmentation and allows for the observation of the intact molecular ion.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization source is recommended.
Sample Preparation:
-
Dissolve a small amount of the this compound sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The final concentration for infusion should be in the low µg/mL range. A serial dilution may be necessary to achieve optimal signal intensity.
-
To aid in ionization, a small amount of an acid, such as formic acid (0.1% final concentration), can be added to the sample solution for positive ion mode.
Acquisition Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): Adjusted to produce a stable spray
-
Drying Gas (N₂): Set to a flow rate and temperature appropriate for the solvent (e.g., 5 L/min at 200 °C)
-
Mass Range: 100-1000 m/z
Data Analysis: The resulting spectrum should be analyzed for the presence of the protonated molecular ion [M+H]⁺ at an m/z of approximately 403.1765. The presence of other adducts, such as the sodium adduct [M+Na]⁺ at m/z 425.1584, is also common. High-resolution instruments will allow for the confirmation of the elemental composition based on the exact mass and the isotopic distribution pattern.
Alternative Confirmation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. The successful conjugation is confirmed by the presence of characteristic signals for the pyrene, PEG, and azide-adjacent methylene protons in the same spectrum.
-
¹³C NMR: Offers insight into the carbon skeleton. A key indicator of successful azide incorporation is the appearance of a signal around 50 ppm, corresponding to the carbon atom directly attached to the azide group[1].
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The successful conjugation is confirmed by the presence of a sharp absorption band around 2100 cm⁻¹, which is characteristic of the azide (N≡N) stretching vibration[1][2]. The presence of an amide bond can also be confirmed by its characteristic C=O stretch.
Workflow for Conjugation Confirmation
The following diagram illustrates the logical workflow for synthesizing and confirming the this compound conjugate.
Signaling Pathway and Logical Relationship Visualization
References
A Comparative Guide to Protein Labeling: Pyrene-PEG2-azide vs. Fluorescein-azide
For Researchers, Scientists, and Drug Development Professionals
Choosing the optimal fluorescent probe is a critical step in protein labeling experiments, directly impacting data quality and interpretation. This guide provides an objective comparison of two popular azide-functionalized fluorescent dyes for protein labeling via click chemistry: Pyrene-PEG2-azide and Fluorescein-azide. We will delve into their performance characteristics, supported by available data, and provide detailed experimental protocols to aid in your research endeavors.
At a Glance: Key Performance Characteristics
| Property | This compound | Fluorescein-azide |
| Excitation Max (nm) | ~343 | ~494 |
| Emission Max (nm) | ~377 | ~518 |
| Quantum Yield (Φ) | Environment-dependent; can be high (up to 0.99 for some derivatives in ethanol) | Generally high in aqueous buffers (e.g., ~0.9 for fluorescein) but can be influenced by conjugation |
| Photostability | Generally considered to be high, but can be solvent-dependent.[1] | Prone to photobleaching, which can be complex and non-exponential.[2] |
| Environmental Sensitivity | Highly sensitive to the polarity of its microenvironment, which can be used to probe protein conformation.[3][4] | Fluorescence is pH-sensitive (pKa ~6.4); less sensitive to solvent polarity than pyrene. |
| Size | Relatively small polycyclic aromatic hydrocarbon. | Larger xanthene-based structure. |
| Solubility | The PEG2 linker enhances water solubility. | Generally soluble in aqueous buffers. |
| Bio-orthogonality | The azide group allows for highly specific "click" reactions. | The azide group allows for highly specific "click" reactions. |
Delving Deeper: A Performance Overview
This compound: A Probe for Conformational Insight
Pyrene is a polycyclic aromatic hydrocarbon known for its unique photophysical properties. Its fluorescence emission spectrum is highly sensitive to the polarity of the local microenvironment.[3] This characteristic makes pyrene-based probes valuable tools for studying protein conformation, folding, and interactions.
One of the notable features of pyrene is its ability to form "excimers" (excited-state dimers) when two pyrene molecules are in close proximity (~10 Å). This results in a distinct, red-shifted emission band, which can be used to monitor protein dimerization or conformational changes that bring two labeled sites closer together.
The quantum yield of pyrene is highly dependent on its environment. While it can be modest in polar solvents, it can be significantly enhanced in nonpolar environments, such as the hydrophobic core of a protein. Some pyrene derivatives have been reported to have quantum yields as high as 0.99 in ethanol. The photostability of pyrene is generally considered to be high, although this can be influenced by the solvent. The inclusion of a PEG2 linker in this compound improves its water solubility, facilitating its use in biological systems.
Fluorescein-azide: The Bright Workhorse
Fluorescein is one of the most widely used fluorophores in biological research, valued for its high absorptivity and excellent fluorescence quantum yield in aqueous solutions. Its azide derivative allows for its straightforward incorporation into proteins via click chemistry.
A significant consideration when using fluorescein is its susceptibility to photobleaching. The process of photobleaching in fluorescein is often complex and may not follow a simple exponential decay. This can be a limitation in experiments requiring prolonged or intense illumination, such as single-molecule studies or time-lapse imaging. Additionally, the fluorescence of fluorescein is pH-dependent, with optimal brightness at pH values above 7.
Despite its moderate photostability, the brightness of fluorescein makes it a suitable choice for many applications, including flow cytometry, immunofluorescence, and fluorescence microscopy, where high signal intensity is crucial and exposure times can be minimized.
Experimental Protocols
The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling an alkyne-modified protein with either this compound or Fluorescein-azide. This protocol should be optimized for each specific protein and application.
Materials
-
Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
This compound or Fluorescein-azide
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
DMSO (for dissolving the azide probe)
-
Degassing equipment (optional but recommended)
-
Purification column (e.g., desalting column) to remove excess reagents
Protocol
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound or Fluorescein-azide in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of the copper-chelating ligand (e.g., THPTA) in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add the azide probe stock solution to a final concentration that is typically in 5- to 20-fold molar excess over the protein. The optimal ratio should be determined empirically.
-
Add the copper-chelating ligand to a final concentration of 1-5 mM.
-
Add the CuSO4 solution to a final concentration of 0.1-1 mM.
-
Vortex the mixture gently.
-
-
Initiation of the Click Reaction:
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light, especially when using fluorescein-azide. For sensitive proteins, incubation at 4°C is recommended.
-
-
Purification of the Labeled Protein:
-
Remove the excess azide probe and copper catalyst using a desalting column or dialysis. Equilibrate the column with a suitable storage buffer for your protein (e.g., PBS).
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the molar ratio of the dye to the protein, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of the dye (λmax; ~343 nm for pyrene and ~494 nm for fluorescein).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the dye concentration: Dye Concentration (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λmax.
-
Calculate the DOL: DOL = Dye Concentration / Protein Concentration
-
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the logical framework of this comparison, the following diagrams are provided.
Conclusion: Making the Right Choice
The choice between this compound and Fluorescein-azide is application-dependent.
-
This compound is an excellent choice for studies where information about the protein's local environment, conformation, or oligomerization state is desired. Its high photostability also makes it suitable for demanding imaging conditions.
-
Fluorescein-azide is a good option when high signal brightness is the primary concern and photobleaching can be managed. It is a cost-effective and widely used fluorophore for a variety of standard fluorescence-based assays.
Ultimately, the ideal approach may involve empirically testing both labels with the protein of interest to determine which provides the optimal balance of brightness, stability, and minimal functional perturbation for your specific experimental goals. It is also important to consider the potential impact of any fluorescent label on protein function and to perform appropriate functional assays to validate the labeled protein's activity.
References
A Comparative Guide to Fluorescent Azide Probes: Pyrene-PEG2-Azide in Focus
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the selection of an appropriate fluorescent probe is a critical step for successful labeling and imaging. This guide provides an objective comparison of Pyrene-PEG2-azide with other commonly used fluorescent azide probes, supported by experimental data and detailed protocols to inform your selection process.
This compound is a fluorescent probe that combines the unique photophysical properties of the pyrene moiety with the versatility of azide chemistry for bioorthogonal labeling. The pyrene core offers a distinctive fluorescence profile, including a long fluorescence lifetime and sensitivity to its microenvironment, which can be advantageous for specific applications. The polyethylene glycol (PEG) linker enhances its water solubility, a crucial feature for biological experiments. This guide will compare the performance of this compound against a selection of popular fluorescent azide probes across the visible spectrum: FAM-azide, TAMRA-azide, Sulfo-Cy5-azide, and Alexa Fluor 488-azide.
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its photophysical properties. The following table summarizes key performance metrics for this compound and its alternatives. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions (e.g., solvent, pH). Brightness is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield.
| Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | ~343 | ~377, 397 | ~35,000 - 54,000[1][2][3] | ~0.32 - 0.65[1] | ~11,200 - 35,100 |
| FAM-azide (6-isomer) | ~494 | ~520 | ~75,000 - 83,000[4] | ~0.9 | ~67,500 - 74,700 |
| TAMRA-azide (5-isomer) | ~546 - 555 | ~575 - 580 | ~91,000 - 92,000 | Not widely reported | - |
| Sulfo-Cy5-azide | ~647 | ~663 | ~250,000 - 251,000 | ~0.20 - 0.27 | ~50,000 - 67,770 |
| Alexa Fluor 488-azide | ~495 - 499 | ~519 - 520 | ~71,000 | ~0.92 | ~65,320 |
Note on this compound Quantum Yield: Some suppliers report a quantum yield of 1 for this compound; however, literature values for pyrene itself suggest a range of 0.32-0.65 is more typical, depending on the solvent and local environment. The higher end of this range is often observed in non-polar environments.
Experimental Protocols
Reproducible and reliable data is contingent on robust experimental design. The following are detailed methodologies for key experiments related to the use and evaluation of fluorescent azide probes.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling
This protocol provides a general procedure for labeling an alkyne-modified biomolecule with a fluorescent azide probe.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Fluorescent azide probe (e.g., this compound) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (50 mM in DMSO/water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.
-
Add the fluorescent azide probe stock solution to achieve a 2-10 fold molar excess over the biomolecule.
-
Add DMSO as needed to ensure solubility, typically not exceeding 10% of the total reaction volume.
-
Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:5 molar ratio.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
Immediately add the catalyst premix to the reaction mixture. The final concentration of CuSO₄ is typically 50-100 µM.
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Purify the labeled biomolecule from excess probe and catalyst using a size-exclusion chromatography column equilibrated with PBS.
-
Analyze the labeled product using UV-Vis spectroscopy to determine the degree of labeling and by fluorescence spectroscopy to confirm the presence of the fluorophore.
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes how to measure the fluorescence quantum yield of a fluorescent probe relative to a known standard.
Materials:
-
Unknown fluorescent azide probe
-
Standard fluorescent dye with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting probes, fluorescein in 0.1 M NaOH for green-emitting probes, rhodamine 6G in ethanol for orange-emitting probes).
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a corrected emission spectrum function
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of the unknown probe and the standard dye in the chosen solvent.
-
Prepare a series of dilutions for both the unknown and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer. The same excitation wavelength should be used for both the unknown and the standard if their absorption spectra overlap sufficiently.
-
Record the fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the unknown and the standard.
-
Determine the slope of the linear fit for both the unknown (Grad_unk) and the standard (Grad_std).
-
Calculate the quantum yield of the unknown (Φ_unk) using the following equation:
Φ_unk = Φ_std * (Grad_unk / Grad_std) * (n_unk² / n_std²)
where Φ_std is the quantum yield of the standard, and n_unk and n_std are the refractive indices of the solvents used for the unknown and standard, respectively. If the same solvent is used, the refractive index term becomes 1.
Signaling Pathways and Experimental Workflows in Diagrams
Visualizing experimental workflows and the underlying principles can greatly aid in understanding and implementation.
Concluding Remarks
The choice of a fluorescent azide probe is a multifaceted decision that depends on the specific requirements of the experiment, including the desired spectral properties, the brightness needed for detection, and the photostability required for the imaging modality. This compound offers a unique set of photophysical properties, particularly its sensitivity to the local environment, which can be exploited in certain applications to probe changes in molecular proximity or polarity. However, for general-purpose labeling where high brightness and photostability in the visible range are paramount, probes like FAM-azide, Alexa Fluor 488-azide, and Sulfo-Cy5-azide often present more robust alternatives. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on the specific demands of their research.
References
A Comparative Guide to the Spectral Properties of Pyrene-PEG2-azide and BODIPY-azide for Biological Labeling
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can significantly impact the outcome of an experiment. This guide provides a detailed comparison of the spectral properties of two popular azide-functionalized fluorescent dyes, Pyrene-PEG2-azide and BODIPY-azide, to aid in the selection of the optimal probe for your research needs.
This comparison delves into the key spectral characteristics of each molecule, supported by quantitative data. Furthermore, it outlines a general experimental protocol for the characterization of their fluorescence properties and illustrates their primary application in bio-conjugation through a clear workflow diagram.
Quantitative Spectral Data Comparison
The selection of a fluorescent probe is fundamentally guided by its spectral properties. The following table summarizes the key spectral data for this compound and a common variant of BODIPY-azide, BODIPY FL azide.
| Spectral Property | This compound | BODIPY FL azide |
| Excitation Maxima (λex) | 313, 326, 343 nm[1][2][3] | ~503 nm[4][5] |
| Emission Maxima (λem) | 377, 397 nm | ~509-512 nm |
| Molar Extinction Coefficient (ε) | Data not available | ~80,000 - 92,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | Data not available | ~0.97 |
| Stokes Shift | ~34-84 nm | ~6-9 nm |
| Solubility | Soluble in DMSO, DMF, DCM | Soluble in organic solvents (alcohols, DMF, DMSO) |
This compound is characterized by its multiple excitation peaks in the ultraviolet (UV) range and dual emission peaks in the near-UV range. This complex spectral behavior is a hallmark of the pyrene fluorophore. In contrast, BODIPY FL azide exhibits a single, sharp excitation and emission peak in the visible (green) region of the spectrum. Notably, BODIPY FL azide possesses a very high molar extinction coefficient and a near-perfect fluorescence quantum yield, indicating exceptional brightness and efficiency in converting absorbed light into emitted fluorescence. The Stokes shift, the difference between the maximum excitation and emission wavelengths, is significantly larger for this compound, which can be advantageous in minimizing self-quenching and improving signal-to-noise ratios.
Experimental Protocols for Spectral Characterization
The following provides a generalized methodology for determining the spectral properties of azide-functionalized fluorophores like this compound and BODIPY-azide.
Objective: To determine the excitation and emission maxima, molar extinction coefficient, and fluorescence quantum yield of the fluorescent probes.
Materials:
-
This compound or BODIPY-azide
-
Spectroscopy-grade solvent (e.g., DMSO, ethanol, or phosphate-buffered saline, depending on the dye's solubility and experimental context)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Reference dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ for pyrene derivatives, or fluorescein in 0.1 M NaOH for BODIPY FL)
Procedure:
-
Sample Preparation:
-
Prepare a concentrated stock solution of the azide dye in a suitable solvent (e.g., 1 mM in DMSO).
-
From the stock solution, prepare a series of dilutions in the desired experimental solvent to create a concentration gradient (e.g., 1 µM, 2 µM, 5 µM, 10 µM).
-
-
Absorbance Measurement (for Molar Extinction Coefficient):
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the curve (slope = ε × path length).
-
-
Fluorescence Spectroscopy (for Excitation and Emission Maxima):
-
Using the fluorometer, record the emission spectrum of a dilute solution of the dye by exciting at a wavelength near its presumed absorbance maximum. The peak of this spectrum is the emission maximum (λem).
-
Next, set the emission monochromator to the determined λem and scan a range of excitation wavelengths. The peak of this scan will determine the excitation maximum (λex).
-
-
Quantum Yield Determination (Comparative Method):
-
Measure the absorbance of a dilute solution of the sample dye and a reference dye (with a known quantum yield, Φref) at the same excitation wavelength. The absorbance of both solutions should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure the integrated fluorescence intensity (area under the emission curve) of both the sample (Isample) and the reference (Iref) solutions.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (ηsample² / ηref²) where A is the absorbance at the excitation wavelength and η is the refractive index of the solvent.
-
Application in Bioconjugation: The "Click Chemistry" Workflow
Both this compound and BODIPY-azide are designed for covalent labeling of biomolecules through a highly efficient and specific reaction known as "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the stable attachment of the fluorescent probe to a target molecule containing an alkyne group.
Caption: Workflow for labeling biomolecules using click chemistry.
This workflow highlights the versatility of azide-functionalized fluorescent probes in creating stably labeled biomolecules for a wide range of applications in cellular imaging, flow cytometry, and molecular diagnostics. The choice between this compound and BODIPY-azide will ultimately depend on the specific requirements of the experiment, including the available excitation sources, the desired emission wavelength, and the need for high brightness and photostability.
References
Unlocking New Possibilities in FRET Studies: A Comparative Guide to Pyrene-PEG2-azide
For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, Förster Resonance Energy Transfer (FRET) stands as a powerful analytical tool. The choice of fluorescent probes is paramount to the success of these studies. This guide provides a comprehensive comparison of Pyrene-PEG2-azide, a versatile and increasingly popular FRET donor, with other commonly used fluorophores, supported by experimental data and detailed protocols.
At the heart of FRET is the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor molecule in close proximity (typically 1-10 nm). This distance-dependent phenomenon allows for the precise measurement of molecular-scale distances, making it invaluable for studying protein-protein interactions, conformational changes in biomolecules, and various signaling pathways. The selection of an appropriate FRET donor is a critical determinant of experimental sensitivity and accuracy.
This compound has emerged as a compelling choice for a FRET donor due to a unique combination of advantageous photophysical properties and versatile conjugation chemistry. This guide will delve into the distinct benefits of utilizing this compound, present a quantitative comparison with alternative probes, and provide detailed experimental methodologies to facilitate its seamless integration into your research.
The Pyrene Advantage: Superior Photophysical Properties
Pyrene, a polycyclic aromatic hydrocarbon, possesses several intrinsic characteristics that make it an exceptional FRET donor. Derivatives of pyrene are noted for their high fluorescence quantum yields and long fluorescence lifetimes, which are crucial for a strong and stable FRET signal.[1]
One of the standout features of pyrene is its potential for excimer formation. An excimer is a short-lived dimeric species formed between an excited-state and a ground-state molecule of the same type. This phenomenon can be harnessed in FRET studies to provide an additional layer of information about molecular proximity and conformation.
Furthermore, the emission spectrum of pyrene exhibits well-resolved vibronic bands, which can be sensitive to the local environment. This solvatochromic property can offer insights into the polarity of the fluorophore's immediate surroundings within a biological system.
This compound: Engineered for Precision and Versatility
This compound builds upon the inherent strengths of the pyrene core with two key functional modifications: a polyethylene glycol (PEG) linker and an azide group.
-
PEG Linker for Enhanced Solubility: The hydrophilic PEG linker significantly improves the water solubility of the molecule. This is a crucial advantage when working with biological macromolecules in aqueous buffers, preventing aggregation and ensuring proper labeling.
-
Azide Group for "Click" Chemistry: The terminal azide group is the key to highly specific and efficient covalent labeling. It allows for conjugation to alkyne-modified biomolecules via the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This bioorthogonal reaction is highly selective, proceeds under mild, aqueous conditions, and offers high yields, minimizing off-target labeling and simplifying purification.[2]
Comparative Analysis: this compound vs. Alternative FRET Donors
To objectively assess the performance of this compound, a comparison with other widely used FRET donors, such as Fluorescein and Cyanine dyes (e.g., Cy3), is essential. The following table summarizes key photophysical properties and FRET parameters for these fluorophores.
| Property | Pyrene | Fluorescein | Cyanine 3 (Cy3) |
| Excitation Max (nm) | ~345 | ~490 | ~550 |
| Emission Max (nm) | ~375-395 | ~520 | ~570 |
| Quantum Yield (Φ) | High (can be >0.6 in non-polar solvents) | High (~0.9) | Moderate (~0.15) |
| Fluorescence Lifetime (τ) | Long (can be >100 ns) | ~4 ns | ~0.2 ns |
| Förster Distance (R₀) with Perylene | 22.3 Å[3] | - | - |
| Förster Distance (R₀) with Rhodamine | - | 55 Å[4] | - |
| Förster Distance (R₀) with Cy5 | - | - | ~50 Å |
| Key Advantages | Long lifetime, sensitive to environment, excimer formation | High quantum yield, well-established | Bright, photostable |
| Key Disadvantages | Lower quantum yield in aqueous solutions, excimer formation can complicate analysis | pH sensitive, shorter lifetime | Susceptible to photobleaching |
Note: Photophysical properties can vary depending on the specific derivative, solvent, and conjugation partner. The Förster distance is dependent on the specific donor-acceptor pair.
Experimental Protocols
I. Labeling of an Alkyne-Modified Protein with this compound via Click Chemistry
This protocol outlines the steps for conjugating this compound to a protein containing a genetically incorporated alkyne-bearing unnatural amino acid.
Materials:
-
Alkyne-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
DMSO (Dimethyl sulfoxide)
-
Desalting column for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be freshly prepared.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (typically at a concentration of 1-10 mg/mL) with the this compound stock solution. A 5- to 10-fold molar excess of the dye is recommended.
-
Add the THPTA solution to the reaction mixture to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess, unreacted this compound and other reaction components by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein. Successful labeling can be confirmed by UV-Vis spectroscopy, looking for the characteristic pyrene absorbance peaks around 345 nm.
-
II. FRET Measurement and Data Analysis
This protocol provides a general workflow for measuring FRET efficiency using a spectrofluorometer.
Materials:
-
Pyrene-labeled donor protein
-
Acceptor-labeled protein (or a dual-labeled protein)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare three samples in the measurement buffer:
-
Donor-only sample: Contains only the Pyrene-labeled protein.
-
Acceptor-only sample: Contains only the acceptor-labeled protein.
-
FRET sample: Contains both the donor- and acceptor-labeled proteins (or the dual-labeled protein).
-
-
-
Fluorescence Spectra Acquisition:
-
Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of pyrene (e.g., 345 nm).
-
Record the fluorescence emission spectrum of the Donor-only sample from approximately 360 nm to 650 nm. This will show the characteristic pyrene emission.
-
Using the same excitation wavelength (345 nm), record the fluorescence emission spectrum of the FRET sample . In the presence of FRET, you will observe a decrease in the pyrene emission intensity and a corresponding increase in the sensitized emission from the acceptor at its characteristic emission wavelength.
-
To correct for direct excitation of the acceptor, record the emission spectrum of the Acceptor-only sample using the same donor excitation wavelength (345 nm).
-
-
FRET Efficiency Calculation:
-
FRET efficiency (E) can be calculated from the quenching of the donor fluorescence using the following equation:
-
E = 1 - (FDA / FD)
-
Where FDA is the integrated fluorescence intensity of the donor in the presence of the acceptor (from the FRET sample), and FD is the integrated fluorescence intensity of the donor in the absence of the acceptor (from the Donor-only sample).
-
-
Visualizing the Workflow and Signaling
To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.
Conclusion: A Powerful Tool for Probing Molecular Landscapes
This compound offers a compelling combination of superior photophysical properties and versatile, specific labeling capabilities for advanced FRET studies. Its long fluorescence lifetime provides a wider dynamic range for detecting changes in FRET efficiency, while the environmentally sensitive emission can offer additional insights into the molecular environment. The integration of a PEG linker and an azide group for click chemistry makes it a highly soluble and precisely targetable probe for a wide range of biological applications.
While alternative fluorophores like fluorescein and cyanine dyes have their merits, the unique advantages of this compound, particularly for researchers seeking to perform highly sensitive and specific FRET experiments, make it an invaluable addition to the molecular biologist's and drug developer's toolkit. By carefully considering the comparative data and adhering to the detailed protocols provided in this guide, researchers can effectively leverage the power of this compound to illuminate the intricate and dynamic world of molecular interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. Fluorescence resonance energy transfer from pyrene to perylene labels for nucleic acid hybridization assays under homogeneous solution conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - JP [thermofisher.com]
Validating Pyrene-PEG2-azide Labeling: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals engaged in bioconjugation and molecular labeling, the validation of these reactions is paramount to ensure reproducibility and accuracy. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient method for conjugating molecules. When a fluorescent reporter group like pyrene is used, High-Performance Liquid Chromatography (HPLC) with fluorescence detection becomes an indispensable tool for validating the labeling process.
This guide provides a comprehensive comparison for the validation of Pyrene-PEG2-azide labeling by HPLC. It includes detailed experimental protocols, a comparison with alternative fluorescent azide labels, and visual workflows to aid in experimental design and data interpretation.
Performance Comparison of Fluorescent Azide Labels
The choice of a fluorescent label is critical and depends on various factors including the photophysical properties of the dye, its reactivity, and the stability of the resulting conjugate. Pyrene is a well-established fluorophore known for its high fluorescence quantum yield and sensitivity to the local environment. The inclusion of a PEG2 linker in this compound enhances its aqueous solubility, making it suitable for biological applications.[1][2]
Here, we compare the key performance indicators of this compound with other commercially available fluorescent azide probes.
| Feature | This compound | 5-FAM-Azide | Sulfo-Cy5-Azide |
| Excitation Max (nm) | ~343 | ~492 | ~646 |
| Emission Max (nm) | ~377, 397 | ~517 | ~662 |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | ~35,000 (estimated for pyrene)[3] | ~83,000 | ~250,000 |
| Quantum Yield (Φ) | ~0.3 - 0.8 (for pyrene derivatives)[4] | ~0.9 | ~0.2 |
| Solubility | DMSO, DMF, DCM, improved aqueous solubility with PEG linker[1] | Good aqueous solubility | High aqueous solubility (sulfo group) |
| Key Advantages | High quantum yield, sensitive to environment, long fluorescence lifetime. | High molar absorptivity and quantum yield, well-established dye. | Bright in the far-red spectrum, high water solubility, good for in vivo imaging. |
| Key Disadvantages | Excitation in the UV range may cause background fluorescence in biological samples. | Susceptible to photobleaching. | Can be more expensive. |
Experimental Protocols
Successful validation of this compound labeling requires a robust experimental design, encompassing both the labeling reaction and the subsequent HPLC analysis.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol outlines a general procedure for labeling an alkyne-containing peptide with this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO or DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO/water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (must be prepared fresh).
-
Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio. Let it stand for a few minutes.
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified peptide solution.
-
Add 1.5 to 5 molar equivalents of the this compound stock solution.
-
Add the premixed catalyst solution to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by taking aliquots at different time points for HPLC analysis.
-
Protocol 2: HPLC Validation of this compound Labeling
This method is designed to separate the pyrene-labeled peptide from the unreacted starting materials (alkyne-peptide and this compound).
Instrumentation and Materials:
-
HPLC system with a fluorescence detector and a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with Mobile Phase A.
-
HPLC Analysis:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Monitor at 220 nm (for peptide bonds) and ~343 nm (for pyrene).
-
Fluorescence Detection: Set the excitation wavelength to ~343 nm and the emission wavelength to ~377 nm.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted alkyne-peptide (early elution, fluorescently inactive), this compound, and the pyrene-labeled peptide (later elution due to the hydrophobicity of the pyrene label, fluorescently active).
-
The successful labeling is confirmed by the appearance of a new, fluorescent peak with a longer retention time. The extent of labeling can be quantified by comparing the peak areas.
-
Mandatory Visualizations
To further clarify the experimental process and the logic behind selecting a fluorescent probe, the following diagrams are provided.
Caption: Experimental workflow for this compound labeling and HPLC validation.
Caption: Key factors influencing the selection of a fluorescent azide probe.
References
A Comparative Guide to Assessing the Purity of Pyrene-PEG2-azide Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of Pyrene-PEG2-azide, a fluorescent, PEGylated bifunctional linker crucial in bioconjugation and drug delivery systems. Objective comparison of techniques, supported by typical experimental data and detailed protocols, will aid in the selection of the most appropriate quality control strategy.
Introduction to this compound and the Importance of Purity Assessment
This compound is a versatile molecule that combines the fluorescent properties of pyrene with the biocompatibility and solubility-enhancing characteristics of a polyethylene glycol (PEG) linker, terminating in a reactive azide group for "click chemistry" applications.[1][2] The purity of this conjugate is paramount, as impurities can interfere with downstream applications, leading to inaccurate quantification, reduced conjugation efficiency, and potential off-target effects in biological systems.
Potential impurities in the synthesis of this compound may include unreacted starting materials such as pyrene derivatives and amino-PEG2-alcohol, as well as byproducts from the azidation step, for instance, molecules with incomplete azide formation. The presence of these impurities can significantly impact the reliability and reproducibility of experiments.
Comparative Analysis of Purity Assessment Techniques
Several analytical techniques can be employed to determine the purity of this compound conjugates. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence Spectroscopy.
Data Presentation
| Analytical Technique | Parameter Measured | Typical Purity Value (%) | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Area percentage of the main peak | >95 | High resolution and sensitivity, quantitative, well-established for routine quality control. | May not detect co-eluting impurities or those lacking a UV chromophore. Purity is relative. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms expected mass | High specificity and sensitivity, excellent for identifying unknown impurities by mass. | Ionization efficiency can vary, making quantification challenging without standards. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural integrity and presence of proton-containing impurities | Confirms structure, can quantify with internal standard | Provides detailed structural information, non-destructive, can provide absolute purity with a standard. | Lower sensitivity than HPLC, requires deuterated solvents, complex spectra can be difficult to interpret. |
| Fluorescence Spectroscopy | Emission/Excitation spectra, quantum yield | Confirms fluorescent properties | High sensitivity, rapid, can provide information on the local chemical environment. | Less effective for quantifying non-fluorescent impurities, susceptible to quenching effects. |
Note: The typical purity value is based on commercially available this compound, which is often stated as >96%.[3][4]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the purity of this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is commonly used.
-
Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the detection wavelength to the maximum absorbance of the pyrene moiety (typically around 343 nm).
-
Inject 10 µL of the sample solution.
-
Analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and identify any impurities based on their mass-to-charge ratio.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
Procedure:
-
The sample is introduced into the mass spectrometer via an HPLC system, using similar conditions as described above.
-
Acquire mass spectra in positive ion mode.
-
The expected monoisotopic mass for this compound (C₂₃H₂₂N₄O₃) is approximately 402.17 g/mol .
-
Analyze the mass spectrum for the presence of the expected molecular ion peak [M+H]⁺ and other potential adducts (e.g., [M+Na]⁺).
-
Look for peaks corresponding to potential impurities, such as unreacted starting materials or byproducts.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and identify any proton-containing impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Analyze the chemical shifts, integration values, and coupling patterns of the protons.
-
The spectrum should show characteristic peaks for the aromatic protons of the pyrene group, the methylene protons of the PEG linker, and the protons adjacent to the azide group.
-
The absence of signals from potential impurities (e.g., starting materials) confirms the purity. For quantitative analysis, a certified internal standard can be used.
Fluorescence Spectroscopy
Objective: To verify the fluorescent properties of the this compound conjugate.
Instrumentation:
-
Fluorometer
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Record the excitation and emission spectra.
-
The excitation spectrum should show a maximum around 343 nm, and the emission spectrum should exhibit characteristic peaks around 377 nm and 397 nm.[5]
-
The shape and position of the spectra can be compared to a reference standard to confirm the identity and purity of the fluorophore. The presence of impurities can sometimes lead to quenching or shifts in the fluorescence spectra.
Visualization of Experimental Workflow
Caption: Workflow for the comprehensive purity assessment of this compound conjugates.
Conclusion
The purity assessment of this compound conjugates is a critical step to ensure the reliability and reproducibility of subsequent applications. A multi-pronged approach utilizing a combination of HPLC, mass spectrometry, NMR, and fluorescence spectroscopy provides the most comprehensive characterization. While HPLC is a robust method for routine quantitative purity analysis, MS and NMR are indispensable for structural confirmation and identification of unknown impurities. Fluorescence spectroscopy serves as a rapid and sensitive method to confirm the integrity of the pyrene fluorophore. By employing these techniques and following the detailed protocols, researchers can confidently assess the purity of their this compound conjugates, leading to more accurate and reliable scientific outcomes.
References
Safety Operating Guide
Proper Disposal Procedures for Pyrene-PEG2-azide
The proper disposal of Pyrene-PEG2-azide is critical for ensuring laboratory safety and environmental protection. This molecule combines the hazards of a polycyclic aromatic hydrocarbon (pyrene), the reactivity of an organic azide, and a polyethylene glycol (PEG) linker. Due to its chemical properties, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste and must not be disposed of in regular trash or down the drain[2][3][4].
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, it is imperative to adhere to strict safety protocols. The azide group makes the compound potentially explosive and sensitive to heat, light, friction, and pressure[5]. The pyrene component is toxic and a potential carcinogen.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.
-
Avoid Incompatibilities: Keep this compound away from strong acids, alkalis, and strong oxidizing/reducing agents. Never mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid. Do not use metal spatulas or tools, which could form shock-sensitive metal azides.
Summary of Chemical Hazards
The overall hazard profile of this compound is determined by its constituent parts.
| Component | Key Hazards | GHS Hazard Statements (where applicable) | Disposal Considerations |
| Pyrene | Toxic, potential carcinogen, very toxic to aquatic life. | H350 (May cause cancer), H410 (Very toxic to aquatic life with long lasting effects). | Must be treated as hazardous chemical waste. Incineration is a common disposal method for PAHs. |
| Polyethylene Glycol (PEG) | Generally low toxicity, biodegradable. | Not classified as hazardous. | When part of a hazardous molecule, it must be disposed of as hazardous waste. Do not dispose of down the drain. |
| Organic Azide | Potentially explosive, highly reactive, toxic. | Varies by structure. | Must be segregated from other waste streams, especially acids and heavy metals. Treat as reactive and toxic hazardous waste. |
| This compound | Harmful if swallowed, very toxic to aquatic life with long-lasting effects. | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects). | Dispose of as hazardous chemical waste through an approved waste disposal facility. |
Step-by-Step Disposal Protocol
The following procedure outlines the mandatory steps for the safe collection and disposal of this compound waste, including contaminated lab consumables (e.g., gloves, pipette tips, weighing papers).
Step 1: Waste Segregation and Container Selection
-
Designate a Specific Waste Stream: All waste containing this compound must be collected separately from other chemical waste. This is critical to prevent dangerous reactions.
-
Choose a Compatible Container: Use a dedicated, leak-proof hazardous waste container with a secure screw-top cap. The container material must be compatible with the waste; plastic is often preferred over glass to minimize breakage risk. The original chemical container is an excellent choice for the waste.
-
Do Not Mix: Never mix this compound waste with acids, heavy metal salts, or halogenated solvents.
Step 2: Waste Container Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Affix a Hazardous Waste Label: As soon as you begin collecting waste, label the container clearly.
-
Complete All Information: The label must include the following:
-
The words "Hazardous Waste "
-
Full Chemical Name: "This compound " (do not use abbreviations or formulas).
-
List all constituents, including solvents and their approximate percentages.
-
Associated Hazards: "Toxic ", "Reactive ", "Aquatic Hazard ".
-
Accumulation Start Date.
-
Your name, department, and contact information.
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store in a Designated SAA: The labeled, closed waste container must be stored in a designated Satellite Accumulation Area within your laboratory. This could be a marked section of a fume hood or a secondary containment tray on a bench.
-
Keep Container Closed: The container must remain securely capped at all times, except when you are adding waste.
-
Inspect Regularly: Weekly inspections of the SAA are required to check for leaks or container degradation.
Step 4: Arranging for Final Disposal
-
Do Not Treat In-House: Do not attempt to chemically neutralize or deactivate this compound yourself. While methods exist for simple azides, the complexity of this molecule makes in-lab treatment unsafe. The recommended procedure is direct disposal as hazardous waste.
-
Contact EHS: When the container is full or you are finished with the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Follow Institutional Procedures: Submit a chemical waste collection request form as required by your institution, detailing the contents of the container.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling Pyrene-PEG2-azide
This guide provides critical safety and logistical information for the handling and disposal of Pyrene-PEG2-azide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe and compliant use of this compound in a laboratory setting.
Hazard Identification and Quantitative Data
This compound is a chemical compound that combines a pyrene moiety, a polyethylene glycol (PEG) linker, and an azide group. Each component contributes to the overall hazard profile of the molecule. The azide group is highly energetic and can be explosive, while pyrene is a polycyclic aromatic hydrocarbon (PAH) with potential carcinogenic effects.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₂N₄O₃ | [1] |
| Molecular Weight | 402.45 g/mol | [1] |
| CAS Number | 2135330-58-2 | [1] |
| Appearance | Yellow Solid | |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | |
| GHS Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents, halogenated hydrocarbons, metals, and acid chlorides. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Eye and Face Protection | Safety glasses with side shields. | Chemical splash goggles and a face shield. |
| Hand Protection | Double-gloving with nitrile gloves. | Silver shield gloves under nitrile gloves for handling high concentrations. |
| Body Protection | Flame-resistant lab coat. | A chemical-resistant apron over a flame-resistant lab coat. |
| Respiratory Protection | Work in a certified chemical fume hood. | A NIOSH-approved respirator may be required for certain operations. |
Experimental Protocols and Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
a. Weighing and Dispensing:
-
Always conduct these operations within a certified chemical fume hood to minimize inhalation exposure.
-
Use plastic or glass spatulas to handle the solid compound; DO NOT USE METAL SPATULAS to avoid the formation of shock-sensitive metal azides.
-
Line the work surface with absorbent paper to contain any spills.
-
Close the primary container immediately after dispensing.
b. Performing Reactions:
-
Set up all reactions within a chemical fume hood, preferably with a blast shield in place.
-
Avoid using glassware with ground glass joints, as friction can lead to detonation of azide compounds.
-
Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can form explosive diazidomethane or triazidomethane.
-
Never heat azide-containing solutions unless you have specific protocols and safety measures in place, as this can lead to explosive decomposition.
c. Decontamination:
-
Wipe down the work area with a soap and water solution after completing work.
-
Decontaminate all glassware and equipment that came into contact with this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should azide-containing waste be poured down the drain without deactivation , as it can react with lead or copper in the plumbing to form highly explosive metal azides.
a. Solid Waste:
-
Collect all contaminated solid waste, including gloves, weighing paper, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
The container must be clearly labeled "Hazardous Waste: Contains Azides" and list all chemical constituents.
b. Liquid Waste:
-
Direct Disposal: For concentrated solutions or mixtures with other chemicals, collect the waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Deactivation (for dilute aqueous solutions ≤5% azide): This procedure must be performed in a properly functioning chemical fume hood.
-
Setup: In a three-necked round-bottom flask equipped with a stirrer and a dropping funnel, place the aqueous azide solution.
-
Reagent Addition: Slowly add a 20% aqueous solution of sodium nitrite, followed by the dropwise addition of a 20% aqueous solution of sulfuric acid.
-
Reaction: The reaction generates nitric oxide, so proper ventilation is critical. Continue stirring and adding acid until the solution is acidic to litmus paper. Allow the mixture to stir for at least one hour to ensure complete destruction of the azide.
-
Final Disposal: Once the azide is destroyed, the resulting solution can be neutralized with a dilute sodium hydroxide solution to a pH of 6-9 and then disposed of according to institutional guidelines.
-
c. Spill Response:
-
Small Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand), collect the material into a non-metal container, and clean the area with a soap and water solution.
-
Large Spills: Evacuate the laboratory, notify your supervisor, and contact your institution's emergency response team.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
